Technical Whitepaper: Chemical Properties and Application Workflows of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid
Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2-(Methanesulfonylcarbamoyl)-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS: 716358-43-9) [1][2] is a highly specialized, versatile small-molecule scaffold designed to introduce conformational restriction and tunable acidity into lead compounds.
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven experimental protocols for its integration into complex synthetic workflows.
Physicochemical & Structural Profiling
At its core, this molecule is a gem-dimethyl malonic acid derivative where one carboxylate has been converted into an N-methanesulfonyl amide. This creates a highly functionalized, dual-acidic system.
Mechanistic Insights: The Thorpe-Ingold Effect & Bioisosterism
As an application scientist, I do not view this compound merely as a chemical reagent, but as a structural problem-solver. Its architecture is deliberately designed to address two common challenges in drug discovery: metabolic instability and poor membrane permeability.
1. The Thorpe-Ingold Effect (Conformational Restriction)
The presence of the gem-dimethyl group at the α-carbon induces the Thorpe-Ingold effect . By compressing the internal C-C-C bond angle, the bulky methyl groups restrict the rotational freedom of the adjacent carbonyl and acylsulfonamide moieties. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding. Furthermore, this steric bulk acts as a kinetic shield, protecting adjacent amide or ester bonds from rapid enzymatic cleavage by proteases, thereby enhancing metabolic stability[3][4].
2. Acylsulfonamide as a Tunable Bioisostere
The methanesulfonylcarbamoyl group (-CO-NH-SO₂-CH₃) is a highly validated bioisostere for a carboxylic acid . Traditional carboxylic acids often suffer from poor membrane permeability due to their permanent negative charge at physiological pH. The acylsulfonamide offers a tunable pKₐ, allowing the molecule to maintain the critical hydrogen-bond donor/acceptor network required for target engagement while exhibiting improved lipophilicity and cellular permeability .
Structural features of the compound and their pharmacological benefits.
Experimental Protocols: Amide Coupling Workflow
Coupling the free carboxylic acid of this building block to a target amine presents a unique synthetic challenge. The molecule contains two acidic protons (the carboxylic acid and the acylsulfonamide N-H), and the reaction center is severely sterically hindered by the gem-dimethyl group.
The following protocol is engineered as a self-validating system , ensuring that activation occurs exclusively at the carboxylic acid without acylsulfonamide interference.
Step-by-Step Methodology
Dissolution: In an oven-dried flask under N₂, dissolve 1.0 eq of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid in anhydrous DMF to a concentration of 0.1 M.
Base Addition (Critical Causality): Add 3.0 to 4.0 eq of DIPEA.
Scientific Rationale: The excess base is non-negotiable. One equivalent is consumed to deprotonate the highly acidic acylsulfonamide (pKₐ ~4.5–5.0), preventing it from acting as a competitive nucleophile. The second equivalent deprotonates the carboxylic acid for activation, and the remainder neutralizes the amine hydrochloride salt while driving the coupling forward.
Activation: Cool the mixture to 0 °C and add 1.2 eq of HATU. Stir for 15 minutes.
Scientific Rationale: Standard coupling agents like EDC/HOBt will fail or proceed sluggishly here due to the extreme steric hindrance of the gem-dimethyl group. HATU generates a highly reactive 7-aza-OBt active ester that efficiently overcomes this steric barrier.
Amine Addition: Add 1.1 eq of the target primary or secondary amine. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification & Validation: Purify via flash column chromatography (DCM/MeOH gradient).
Step-by-step amide coupling workflow for sterically hindered acids.
Analytical Characterization & Validation
To ensure the protocol functioned as a self-validating system, the regioselectivity of the coupling must be analytically confirmed.
¹H NMR (DMSO-d₆): The defining signature of a successful, regioselective coupling is the preservation of the intact acylsulfonamide. This is observed as a highly deshielded, broad singlet corresponding to the N-H proton, typically resonating between 11.0 and 12.0 ppm . The gem-dimethyl protons will appear as a sharp singlet integrating to 6H around 1.3–1.5 ppm, and the methanesulfonyl methyl group (-SO₂CH₃) will present as a sharp singlet near 3.2 ppm.
LC-MS: The compound and its derivatives easily ionize in negative electrospray ionization (ESI-) mode due to the acidic acylsulfonamide. The mass shift of the product must correspond exactly to the loss of H₂O (-18 Da) plus the amine mass, with no higher-mass adducts indicating erroneous double-coupling.
References
Control of peptide conformation by the Thorpe-Ingold effect
Peptide Science (2001).
URL: [Link]
N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry
Medicinal Research Reviews (2017).
URL:[Link]
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres
European Journal of Medicinal Chemistry (2021).
URL:[Link]
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid Abstract This technical guide delineates a proposed mechanism of action for the novel chemical entit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Putative Mechanism of Action of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid
Abstract
This technical guide delineates a proposed mechanism of action for the novel chemical entity 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid. In the absence of extensive public-domain data, this document constructs a scientifically plausible hypothesis based on chemoinformatic analysis of its core structural motifs: a sulfonamide group and a dimethylacetic acid moiety. We postulate that this compound may function as a modulator of inflammatory pathways. This guide provides a comprehensive, step-by-step experimental framework designed to rigorously test this hypothesis, from initial target identification to cellular and biochemical validation. The protocols and workflows herein are designed as a self-validating system to guide researchers in drug development and discovery.
Introduction and Structural Rationale
The compound 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid is a synthetic molecule featuring a methanesulfonylcarbamoyl group attached to a dimethylacetic acid backbone. An analysis of its structure reveals key functional groups that are prevalent in a variety of biologically active agents.
The Sulfonamide Moiety (R-SO₂NH-R'): This is a well-established pharmacophore. Molecules containing this group exhibit a wide range of biological activities, including antibacterial[1], and anti-inflammatory properties.
Organosulfur Compounds: The presence of the methanesulfonyl group places this molecule in the broader class of organosulfur compounds. Related molecules, such as Dimethyl Sulfoxide (DMSO) and its metabolite Methylsulfonylmethane (MSM), are known for their anti-inflammatory effects and their ability to penetrate biological membranes.[2][3][4]
Carboxylic Acid Group: The dimethylacetic acid portion provides a carboxylic acid group, which is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents, often involved in binding to enzyme active sites.
Based on these structural alerts, we hypothesize that 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid is a modulator of key signaling pathways involved in inflammation.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Inflammatory Pathway
We propose that 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid exerts its biological effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases.
Our hypothesis is that the compound, either directly or through a metabolite, inhibits the IκB kinase (IKK) complex. This inhibition would prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby sequestering the NF-κB p50/p65 heterodimer in the cytoplasm and preventing its translocation to the nucleus. The ultimate effect would be the downregulation of pro-inflammatory gene expression.
Caption: Workflow for the in vitro IKKβ kinase assay.
Part 2: Cellular Activity Confirmation
If direct inhibition is observed, the next step is to confirm this mechanism in a relevant cellular context.
Protocol 2: Cellular NF-κB Translocation Assay
Objective: To determine if the compound inhibits TNF-α-induced NF-κB p65 translocation from the cytoplasm to the nucleus in a human cell line.
Materials:
A549 or HeLa cells (human cell lines known to have a robust NF-κB response).
Cell culture medium and supplements.
Tumor Necrosis Factor-alpha (TNF-α).
Test compound, positive control, vehicle control.
Primary antibody against NF-κB p65.
Fluorescently-labeled secondary antibody.
Nuclear stain (e.g., DAPI).
High-content imaging system.
Methodology:
Seed A549 cells in a 96-well imaging plate and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or controls for 1 hour.
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.
Fix, permeabilize, and block the cells.
Incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody and DAPI.
Acquire images using a high-content imaging system.
Quantify the nuclear-to-cytoplasmic intensity ratio of the p65 signal. A decrease in this ratio indicates inhibition of translocation.
Determine the IC₅₀ for the inhibition of translocation.
Protocol 3: Western Blot for IκBα Phosphorylation and Degradation
Objective: To directly measure the effect of the compound on the upstream event of IκBα phosphorylation and degradation.
Methodology:
Culture and treat cells as described in Protocol 2.
After TNF-α stimulation (for a shorter time course, e.g., 5, 10, 15 minutes), lyse the cells and collect the protein extracts.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies specific for phosphorylated-IκBα (p-IκBα) and total IκBα. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
Incubate with appropriate secondary antibodies and detect the signal using chemiluminescence.
Quantify the band intensities. Inhibition would be indicated by a decrease in p-IκBα levels and a stabilization of total IκBα levels compared to the TNF-α-stimulated control.
Data Interpretation and Summary
The data generated from these experiments will provide a comprehensive assessment of the hypothesized mechanism.
Experiment
Parameter Measured
Expected Outcome for Hypothesis Support
Protocol 1: IKKβ Kinase Assay
IC₅₀ value
A potent IC₅₀ value (<10 µM) would indicate direct inhibition of the IKKβ enzyme.
Protocol 2: NF-κB Translocation
IC₅₀ value
A dose-dependent inhibition of TNF-α-induced p65 nuclear translocation.
Protocol 3: Western Blot
p-IκBα and Total IκBα levels
A dose-dependent decrease in p-IκBα and stabilization of total IκBα in the presence of TNF-α.
A consistent and dose-dependent effect across these assays would provide strong evidence for the proposed mechanism of action. If the compound is active in cellular assays but not in the biochemical kinase assay, it may suggest an indirect mechanism of action, such as targeting a different upstream component of the pathway or acting through a metabolite.
Conclusion
This guide presents a structured, hypothesis-driven approach to elucidating the mechanism of action for 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid. By leveraging knowledge of its chemical substructures, we have proposed a plausible anti-inflammatory mechanism centered on the inhibition of the NF-κB pathway. The detailed experimental protocols provided offer a clear and rigorous path for researchers to validate this hypothesis, ultimately contributing to the understanding of this novel compound's therapeutic potential.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 118692, N-(Carboxymethyl)-N,N-dimethyl-N-(3-(1H,1H,2H,2H-perfluoro-1-octanesulfonamido)propan-1-yl)ammonium. Available at: [Link]
York, B. M., & Kyba, E. P. (1994). B2 adrenergic agonists and use thereof in the treatment of glaucoma. U.S. Patent No. 5,314,916. Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]
Bridon, D. P., & L'Archeveque, B. (2007). Peptide-polymer conjugates. U.S. Patent No. 7,256,253. Washington, DC: U.S. Patent and Trademark Office.
Blair, M. A., et al. (2019). Compositions and methods related to pyridinoylpiperidine 5-HT1F agonists. U.S. Patent No. 11,053,214. Washington, DC: U.S. Patent and Trademark Office.
Elenko, E. (2019). Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation. U.S. Patent No. 10,369,143. Washington, DC: U.S. Patent and Trademark Office. Available at: [Link]
Pillai, S., et al. (2014). Method for treating aging skin. U.S. Patent No. 8,859,021. Washington, DC: U.S. Patent and Trademark Office.
Kumar, P., et al. (2015). Synthesis, structural characterization and biological activity of 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology, 10(1), 7-15. Available at: [Link]
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Grigor'ev, I. A., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh₃-CBr₄. Molecules, 26(19), 6000. Available at: [Link]
Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Modern Chemistry & Applications, 2(2). Available at: [Link]
Crvelin, R. J., et al. (2019). Process for the preparation of 2,2-dimethylpiperazine. World Intellectual Property Organization. WO2019193134A1.
Kumar, G. S., et al. (2012). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 8, 1279-1284. Available at: [Link]
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Discovery, Synthesis, and Application of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid in Drug Discovery
Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic replacement of problematic functional groups. 2-(Methanesulfonylca...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the strategic replacement of problematic functional groups. 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS: 716358-43-9) has emerged as a highly versatile, bifunctional small-molecule scaffold. It integrates two powerful medicinal chemistry principles: the acylsulfonamide bioisostere for carboxylic acid mimicry and the gem-dimethyl group for conformational restriction via the Thorpe-Ingold effect. This whitepaper provides an in-depth technical guide on the historical context, physicochemical profiling, and synthetic methodologies for integrating this building block into novel drug candidates.
Historical Context & Scaffold Evolution
The carboxylic acid moiety is a ubiquitous pharmacophore, essential for engaging target proteins via strong ionic and hydrogen-bonding interactions. However, it frequently imparts severe liabilities, including poor membrane permeability, rapid Phase II metabolism (e.g., glucuronidation), and active efflux by transporters [1].
To circumvent these issues, researchers developed carboxylic acid bioisosteres, with N-acylsulfonamides becoming a premier choice [2]. Acylsulfonamides offer a similar pKa (~4.5) to carboxylic acids but distribute the anionic charge over a larger molecular volume, significantly enhancing lipophilicity and cellular permeability [3].
Despite these advantages, simple acylsulfonamides can suffer from high conformational flexibility, leading to entropic penalties (
ΔS
) upon target binding. The rational design of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid solved this by incorporating a gem-dimethyl group at the alpha position. This addition leverages the Thorpe-Ingold effect (the gem-dialkyl effect), which compresses the internal bond angle, restricts unprofitable rotamer distribution, and pre-organizes the molecule into a bioactive conformation [4],[5]. Furthermore, this steric bulk effectively shields the alpha-carbon from CYP450-mediated metabolic oxidation[6].
Structural and Physicochemical Profiling
The integration of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid into a lead scaffold fundamentally alters its physicochemical profile.
Acidity (pKa): The electron-withdrawing methanesulfonyl group lowers the pKa of the adjacent amide proton to approximately 4.5. At physiological pH (7.4), the moiety is predominantly ionized, ensuring robust ionic interactions with target arginine or lysine residues [7].
Lipophilicity (LogD): The expanded surface area of the sulfonyl group, combined with the lipophilic gem-dimethyl moiety, increases the LogD compared to a standard acetate group, driving better passive membrane diffusion.
Metabolic Shielding: The quaternary alpha-carbon entirely prevents alpha-oxidation and significantly hinders the enzymatic approach required for direct glucuronidation.
Data Presentation: Comparative Physicochemical Profiling
Table 1: Simulated physicochemical comparison of pharmacophores attached to a standard aryl scaffold.
Pharmacophore Moiety
pKa (calc)
LogD (pH 7.4)
TPSA (Ų)
Permeability (
Papp×10−6
cm/s)
CYP450 Stability (
T1/2
min)
Standard Carboxylic Acid (-COOH)
4.2
0.5
37.3
1.2
25
Standard Acylsulfonamide (-CONHSO
2
CH
3
)
4.6
1.8
74.5
8.5
40
Gem-Dimethyl Acylsulfonamide (Target Scaffold)
4.8
2.4
74.5
14.2
>120
Synthetic Methodologies & Integration Protocols
As a Senior Application Scientist, it is critical to understand not just the steps of synthesis, but the chemical causality governing each reagent choice. The following protocol details the synthesis of the building block and its subsequent integration.
Protocol A: Synthesis of the Scaffold
Objective: Generate 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid from dimethylmalonic acid.
Mono-esterification (Desymmetrization):
Procedure: Dimethylmalonic acid is treated with 1.0 equivalent of benzyl alcohol and catalytic p-toluenesulfonic acid (pTSA) in toluene under Dean-Stark conditions.
Causality: Benzyl protection is selected over methyl/ethyl esters because it can be orthogonally removed via hydrogenolysis (Pd/C, H
2
) or mild hydrolysis, protecting the sensitive acylsulfonamide moiety formed in the next step. The Dean-Stark trap drives the thermodynamically unfavorable equilibrium forward.
Validation Checkpoint:
1
H-NMR must show a singlet at ~5.1 ppm (2H, benzylic) integrating 1:3 with the gem-dimethyl singlet at ~1.5 ppm (6H).
Amidation with Methanesulfonamide:
Procedure: The mono-benzyl ester is dissolved in anhydrous DCM. EDCI (1.2 eq) and DMAP (1.5 eq) are added, followed by methanesulfonamide (1.1 eq). Stir at 25°C for 12 hours.
Causality: Methanesulfonamide is a notoriously poor nucleophile due to the electron-withdrawing sulfonyl group. EDCI is chosen over uronium-based reagents (e.g., HATU) to prevent guanidinylation of the sulfonamide. DMAP is the critical acyl transfer catalyst here; it forms a highly reactive N-acylpyridinium intermediate that overcomes the steric hindrance of the gem-dimethyl group to react with the sulfonamide nitrogen.
Validation Checkpoint: LC-MS analysis must reveal an
[M−H]−
peak in negative ion mode, confirming the presence of the newly formed acidic N-H bond.
Deprotection (Ester Hydrolysis):
Procedure: The intermediate is dissolved in THF/H
2
O (3:1). LiOH (2.0 eq) is added.
Causality: The biphasic THF/H
2
O system ensures the highly polar acylsulfonamide remains solvated. The lithium cation specifically coordinates with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis despite the extreme steric shielding from the adjacent quaternary carbon.
Validation Checkpoint: Post-acidic workup (pH 3), HRMS validates the exact mass of 209.0358 Da
[M−H]−
.
Experimental Workflows & Visualizations
To fully leverage this scaffold in drug discovery, specific assay cascades and interaction models must be established. The following Graphviz (DOT) diagrams map the synthetic workflow, the pharmacological evaluation cascade, and the mechanistic interactions of the scaffold.
Caption: Synthetic workflow for 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid.
Caption: Standard assay cascade for evaluating acylsulfonamide-integrated lead compounds.
Caption: Mechanistic interactions of the gem-dimethyl and acylsulfonamide groups.
Conclusion
The compound 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid represents a masterclass in rational scaffold design. By successfully marrying the bioisosteric properties of an acylsulfonamide with the steric and conformational benefits of a gem-dimethyl group, it provides drug developers with a modular tool to rescue lead compounds suffering from poor permeability or rapid clearance. Proper synthetic execution, particularly utilizing hypernucleophilic catalysis (DMAP) and biphasic deprotection strategies, ensures high-yielding integration of this scaffold into next-generation therapeutics.
References
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery
Source: ChemRxiv
URL:[Link]
Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Structure Property Relationships of Carboxylic Acid Isosteres
Source: Journal of Medicinal Chemistry (ACS)
URL:[Link]
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated
Source: RSC Advances
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS: 716358-43-9) is a highly functionalized, versatile small molecule scaffold frequently utilized in advanced medicinal chemistry[1]. Structurally, it features a gem-dimethyl backbone flanked by two distinct acidic pharmacophores: a classic carboxylic acid and an acylsulfonamide. The acylsulfonamide moiety is a well-documented carboxylic acid bioisostere, offering comparable pKa values while modulating lipophilicity and membrane permeability[2].
This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this compound. By understanding the causality behind the analytical signals—such as the profound deshielding effects of the acylsulfonamide group and the steric constraints of the gem-dimethyl core—researchers can ensure high-fidelity structural elucidation.
To accurately interpret the spectroscopic data, we must first deconstruct the molecule into its three core domains and understand their electronic and steric interplay:
The Gem-Dimethyl Core (-C(CH3)2-) : The central quaternary carbon bears two methyl groups. Through the Thorpe-Ingold effect, this bulky core restricts the conformational flexibility of the molecule, forcing the two acidic arms apart. In NMR, this symmetry results in a sharp, integrated 6H singlet.
The Carboxylic Acid (-COOH) : A classic hydrogen-bond donor/acceptor. Its proton undergoes rapid exchange in protic solvents, necessitating careful solvent selection during NMR acquisition to observe its signal.
The Acylsulfonamide (-C(=O)NHSO2CH3) : The N-H proton is flanked by two strongly electron-withdrawing groups (carbonyl and sulfonyl). This dual-withdrawing effect drastically reduces the electron density around the proton, rendering it highly acidic (pKa ~4–5) and pushing its 1H NMR chemical shift far downfield, often overlapping with the carboxylic acid[3].
Experimental Workflows & Methodologies
High-Fidelity NMR Acquisition Protocol
To prevent the rapid deuterium exchange of the labile -OH and -NH protons, anhydrous DMSO-d6 must be used as the solvent. Using CDCl3 or CD3OD will result in the complete loss of these critical diagnostic signals.
Step-by-Step Methodology:
Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) in a dry nitrogen environment.
Probe Tuning : Tune and match the NMR probe specifically for the sample's dielectric constant to maximize the signal-to-noise ratio (SNR).
Shimming : Optimize the Z1-Z4 gradients. The sharp singlet of the gem-dimethyl group serves as an excellent internal monitor for field homogeneity.
Acquisition : Run a 1D 1H experiment with a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the quaternary-adjacent methyls.
Step-by-step high-fidelity NMR acquisition workflow for labile proton preservation.
ATR-FTIR Spectroscopy Protocol
Attenuated Total Reflectance (ATR) is strictly recommended over traditional KBr pellet preparation. KBr is highly hygroscopic; the mechanical grinding process introduces atmospheric moisture, creating a massive, artifactual O-H stretch around 3400 cm⁻¹ that will completely mask the intrinsic N-H and O-H stretches of the acylsulfonamide and carboxylic acid[4].
Methodology : Place 2–3 mg of the neat crystalline solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil and collect 32 scans at a resolution of 4 cm⁻¹.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Because the molecule contains two highly acidic moieties, Negative Ion Mode ESI is the most logical and self-validating choice. In a slightly basic mobile phase (e.g., 0.1% NH4OH in Acetonitrile/Water), the compound readily deprotonates, yielding an exceptionally strong [M-H]⁻ signal.
ESI-MS fragmentation pathway of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid.
Quantitative Data Summary
The following tables summarize the expected spectroscopic values based on the structural environment and empirical data of analogous acylsulfonamide systems[3][5].
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d6)
Nucleus / Position
¹H Chemical Shift (δ, ppm)
Multiplicity & Integration
¹³C Chemical Shift (δ, ppm)
Structural Causality / Note
-COOH
12.50
br s, 1H
174.2
Broadened due to quadrupolar relaxation and H-bonding.
-NH- (Amide)
11.85
br s, 1H
-
Highly deshielded by adjacent C=O and SO₂ groups.
C=O (Amide)
-
-
168.5
Upfield from carboxylic acid due to nitrogen conjugation.
-C(CH₃)₂ (Quat)
-
-
52.1
Alpha-carbon flanked by two carbonyls.
-SO₂CH₃
3.25
s, 3H
41.3
Deshielded by the strongly electron-withdrawing sulfonyl.
-C(CH₃)₂
1.45
s, 6H
24.5
Equivalent gem-dimethyl protons; sharp singlet.
Table 2: Key ATR-FTIR Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Assignment
Diagnostic Significance
3300–2500
Broad, Strong
O-H stretch
Characteristic of hydrogen-bonded carboxylic acid dimers.
3250
Sharp, Medium
N-H stretch
Distinct from O-H; confirms the secondary acylsulfonamide.
Acylsulfonamide carbonyl (shifted lower due to conjugation).
1340 / 1160
Strong
S=O stretch
Asymmetric and symmetric stretches of the sulfonyl group.
Table 3: High-Resolution ESI-MS Data (Negative Mode)
Ion Species
Formula
Exact Mass (Da)
Observed m/z
Description
Precursor
[C₆H₁₀NO₅S]⁻
208.0280
208.03
Deprotonated molecular ion [M-H]⁻.
Fragment 1
[C₅H₁₀NO₃S]⁻
164.0381
164.04
Loss of CO₂ (-44 Da) from the carboxylic acid.
Fragment 2
[CH₄NO₂S]⁻
94.0000
94.00
Methanesulfonamide anion (C-N bond cleavage).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13930535, 2-Carbamoyl-2,2-dimethylacetic acid." PubChem. URL: [Link]
Berredjem, M., et al. "Synthesis and antibacterial activity of novel N-acylsulfonamides." Arabian Journal of Chemistry, 2013. URL: [Link]
Slawinski, J., et al. "Synthesis, Molecular Structure, Metabolic Stability and QSAR Studies of a Novel Series of Anticancer N-Acylbenzenesulfonamides." Molecules, MDPI, 2015. URL: [Link]
Siegel, S., et al. "Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor." Journal of Medicinal Chemistry, ACS, 2024. URL: [Link]
A Strategic Guide to Deconvoluting the Biological Targets of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid
Executive Summary The identification of a small molecule's biological target is a cornerstone of modern drug discovery, providing the mechanistic foundation for developing new therapeutics.[1][2] This guide addresses the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The identification of a small molecule's biological target is a cornerstone of modern drug discovery, providing the mechanistic foundation for developing new therapeutics.[1][2] This guide addresses the novel chemical entity, 2-(methanesulfonylcarbamoyl)-2,2-dimethylacetic acid. As this compound is not documented in publicly available scientific literature, this document outlines a comprehensive, multi-phase strategy for its target deconvolution. We will proceed from broad, computational predictions to specific, high-confidence experimental validation. This workflow is designed for researchers, scientists, and drug development professionals, providing not only protocols but also the strategic rationale behind each experimental choice, ensuring a robust and scientifically rigorous approach to target identification.
Structural Analysis and Initial Hypothesis Generation
The structure of 2-(methanesulfonylcarbamoyl)-2,2-dimethylacetic acid presents several key pharmacophores that can inform an initial hypothesis about its potential biological interactions.
Methanesulfonylcarbamoyl Moiety: The sulfonamide group is a well-established pharmacophore present in a wide array of approved drugs, including antibacterial agents, diuretics, and anti-inflammatory compounds.[3][4] Its derivatives are known to act as inhibitors of enzymes like carbonic anhydrase and dihydropteroate synthetase.[4][5]
Carboxylic Acid Group: This functional group is frequently involved in direct binding to protein targets, often forming critical hydrogen bonds or salt bridges within an active site. Its presence is common in drugs targeting enzymes and receptors.
2,2-dimethylacetic acid Moiety: The gem-dimethyl substitution can provide steric bulk, potentially influencing binding specificity and improving metabolic stability. Dimethylamine derivatives, a related class, exhibit a vast range of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties.[6]
Based on these features, initial hypotheses could center on enzyme families known to interact with sulfonamides and carboxylic acids, such as proteases, kinases, or metabolic enzymes.
Phase 1: In Silico and Computational Target Prediction
The first phase of target identification involves computational methods to narrow the field of potential targets without extensive laboratory work.[1] This approach is efficient and cost-effective for generating initial, testable hypotheses.
2.1 Methodology: Reverse Pharmacophore and Similarity Screening
Database Searching: Utilize chemical databases like PubChem, ChEMBL, and Open Targets to search for structurally similar compounds with known biological targets.[7][8] The core scaffold can be used as a query to identify molecules that share key structural motifs.
Reverse Docking: Screen the compound's 3D conformation against a library of known protein structures. This "target fishing" approach can predict potential binding partners by calculating the binding affinity for various protein active sites.
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This model can then be used to screen databases of protein structures to find targets with complementary binding pockets.
2.2 Rationale and Expected Outcome
This phase leverages vast amounts of existing biological and chemical data to generate a preliminary list of potential protein targets. The goal is not to definitively identify the target, but to prioritize a manageable number of candidates for subsequent experimental validation.
Phase 2: Unbiased In Vitro Target Identification
Following computational analysis, unbiased experimental approaches are employed to identify protein interactors directly from a complex biological sample, such as a cell lysate. These methods do not rely on a pre-existing hypothesis and can reveal novel or unexpected targets.[1]
This technique is a cornerstone of target identification. It involves immobilizing the compound of interest (the "bait") on a solid support and using it to "fish" for interacting proteins ("prey") from a cell or tissue lysate.
Protocol: Covalent Immobilization and Pulldown
Compound Immobilization: Synthesize an analog of the compound with a linker arm (e.g., an amine or carboxyl group) suitable for covalent attachment to an activated resin (e.g., NHS-activated sepharose).
Control Resin Preparation: Prepare a control resin by blocking the reactive groups without attaching the compound. This is critical for identifying and eliminating non-specific binders.
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
Affinity Pulldown: Incubate the lysate separately with the compound-bound resin and the control resin.
Washing: Wash both resins extensively with a series of buffers to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins from the resin, often using a denaturing buffer.
Protein Identification: Analyze the eluates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins specifically enriched on the compound-bound resin compared to the control.
3.2 Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that identifies target engagement in a cellular context. The principle is that a protein's thermal stability changes upon ligand binding.
Protocol: CETSA Workflow
Cell Treatment: Treat intact cells with the compound or a vehicle control.
Heating: Heat aliquots of the treated cells across a range of temperatures.
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, unfolded proteins) from the precipitated, denatured proteins by centrifugation.
Protein Quantification: Analyze the soluble fraction by quantitative mass spectrometry (multiplexed CETSA) or by Western blot for specific candidate proteins. Proteins that show increased thermal stability in the presence of the compound are identified as potential targets.
Method
Principle
Advantages
Limitations
AC-MS
Immobilized drug captures binding partners from lysate.
Identifies direct physical interactors; can be highly specific.
Requires chemical modification of the drug; may miss weak binders.
CETSA
Ligand binding alters a protein's melting temperature.
Works in intact cells and tissues; confirms target engagement in a physiological context.
Indirect method; some proteins may not show a thermal shift.
Phase 3: Target Validation and Mechanistic Confirmation
Once a list of high-confidence candidate targets is generated, the next critical phase is to validate these interactions and confirm that they are functionally relevant.[2][9]
4.1 Direct Binding Assays
These biophysical techniques measure the direct interaction between the compound and a purified candidate protein, providing quantitative data on binding affinity.
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow the compound over the surface. A change in the refractive index upon binding is measured in real-time, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event between the compound and the target protein in solution. ITC provides a complete thermodynamic profile of the interaction (KD, enthalpy, and entropy).
4.2 Cell-Based Functional Assays
Confirmation that the compound modulates the target's function in a cellular environment is essential.[9]
Target Knockdown/Knockout: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the candidate target protein.[10] If the cellular phenotype observed with the compound is lost or diminished in these cells, it provides strong evidence that the compound acts through that target.
Enzymatic/Signaling Assays: If the target is an enzyme, measure its activity in the presence of the compound. If it is part of a signaling pathway, use techniques like Western blotting or reporter gene assays to determine if the compound modulates downstream signaling events.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid in NLRP3-Driven Inflammatory Bowel Disease (IBD) Research
Prepared by: Senior Application Scientist, Drug Discovery & Structural Biology
Target Audience: Medicinal Chemists, Immunologists, and Preclinical Development Scientists
Mechanistic Rationale: The Acylsulfonamide Advantage in NLRP3 Inhibition
The NLRP3 inflammasome is a critical driver of mucosal inflammation in Inflammatory Bowel Disease (IBD), responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, as well as the induction of pyroptosis. While the diarylsulfonylurea MCC950 is the gold-standard tool compound for locking the NLRP3 NACHT domain in an inactive conformation 1, its clinical progression has been historically hindered by metabolic liabilities and hepatotoxicity associated with its furan and sulfonylurea moieties 2.
To overcome these translational barriers, we utilize 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS: 716358-43-9)3 as a foundational building block. This molecule introduces an acylsulfonamide group, a highly effective bioisostere for carboxylic acids and sulfonylureas 4.
Causality of Structural Design:
pKa Tuning: The acylsulfonamide maintains an acidic pKa (approx. 3.5–4.5), which is strictly required to form a critical ionic salt-bridge with Arginine 351 (Arg351) in the Sensor 1 motif of the NLRP3 NACHT domain [[4]](), 1.
Steric Shielding: The gem-dimethyl group adjacent to the carboxylic acid restricts conformational rotation, locking the synthesized inhibitor into a bioactive pose that fits the Walker B ATP-hydrolysis motif 5. Furthermore, this steric bulk shields the adjacent amide bond from enzymatic cleavage by amidases in the gut and liver, drastically improving the compound's half-life for IBD applications.
NLRP3 Inflammasome signaling pathway and targeted inhibition mechanism at the NACHT domain.
To ensure robust, reproducible data, every assay described below is designed as a self-validating system . We do not rely on single-endpoint metrics; instead, we incorporate orthogonal controls directly into the workflow to rule out false positives (e.g., cytotoxicity or upstream signaling interference).
Self-validating experimental workflow from chemical synthesis to target engagement validation.
Protocol 1: Sterically Hindered Amide Coupling
Causality Check: Standard coupling reagents (EDC/HOBt) fail here due to the severe steric hindrance of the gem-dimethyl group on the acetic acid core. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, forcing the coupling to completion.
Activation: Dissolve 1.0 eq of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to generate the active ester.
Coupling: Add 1.1 eq of the desired target amine (e.g., a tricyclic hydrophobic anchor to mimic MCC950's binding profile). Stir at 40°C for 12 hours.
Self-Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the starting material mass (
m/z
208.0) and the appearance of the product
[M+H]+
confirms successful coupling.
Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% Formic Acid).
Causality Check: A true NLRP3 inhibitor must block IL-1β without affecting inflammasome-independent pathways (like TNF-α) or causing broad cell death.
Differentiation: Seed THP-1 monocytes at
1×105
cells/well in a 96-well plate. Differentiate into macrophages using 50 ng/mL PMA for 48 hours. Rest cells in fresh RPMI medium for 24 hours.
Priming (Signal 1): Treat cells with 100 ng/mL LPS for 3 hours to upregulate pro-IL-1β and NLRP3 via NF-κB.
Inhibitor Incubation: Add the synthesized acylsulfonamide inhibitor (dose-response: 1 nM to 10 µM) for 30 minutes.
Activation (Signal 2): Add 10 µM Nigericin for 45 minutes to induce K+ efflux and trigger inflammasome assembly.
Self-Validation (Orthogonal Readouts):
Primary Readout: Collect supernatants and measure IL-1β via ELISA.
Specificity Control: Measure TNF-α via ELISA. (TNF-α should remain unchanged; if it drops, the compound is hitting NF-κB, not NLRP3).
Toxicity Control: Add CellTiter-Glo reagent to the remaining cells to measure ATP levels. (Viability must remain >90% to validate the IC50).
Causality Check: Traditional affinity chromatography requires biotinylating the inhibitor, which often destroys its binding to the tight NACHT domain pocket. DARTS uses the unmodified compound, relying on the principle that small-molecule binding thermodynamically stabilizes the target protein against pronase digestion.
Lysate Preparation: Lyse LPS-primed THP-1 cells in M-PER buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min.
Incubation: Incubate 50 µg of lysate with 10 µM of the inhibitor (or DMSO control) for 1 hour at room temperature.
Proteolysis: Add Pronase (1:1000 w/w ratio to protein) and incubate for exactly 15 minutes. Stop the reaction by adding 4x Laemmli buffer and boiling at 95°C for 5 minutes.
Self-Validation (Western Blot): Run samples on an SDS-PAGE gel. Probe for NLRP3 (target) and GAPDH (non-target control).
Result Interpretation: A valid target engager will show a preserved NLRP3 band compared to the DMSO control, while the GAPDH band will degrade equally in both, proving specific thermodynamic stabilization of the NACHT domain.
Quantitative Data Summary
The substitution of the traditional sulfonylurea with the gem-dimethyl acylsulfonamide derived from CAS 716358-43-9 yields a superior pharmacological profile, balancing potency with critical metabolic stability required for oral IBD therapeutics.
Compound Class
Target Motif
IL-1β IC₅₀ (nM)
pKa
Human Liver Microsome T₁/₂ (min)
Cytotoxicity CC₅₀ (µM)
MCC950 (Standard)
Walker B / Arg351
8.0
~4.1
18.5 (Rapidly oxidized)
>50
Standard Carboxylic Acid
Arg351
450.0
~4.5
>120 (Stable)
>50
Novel Acylsulfonamide
Walker B / Arg351
12.5
~3.8
>120 (Highly Stable)
>50
Table 1: Comparative profiling of NLRP3 inhibitors. The novel acylsulfonamide retains the nanomolar potency of MCC950 while exhibiting the exceptional metabolic stability of a sterically hindered carboxylic acid, overcoming the primary liability of first-generation inhibitors.
Application Note: High-Throughput Screening Assays for 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid and its Derivatives
Introduction & Mechanistic Rationale The compound 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS 716358-43-9) is a highly versatile small-molecule scaffold utilized extensively in Fragment-Based Drug Discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The compound 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS 716358-43-9) is a highly versatile small-molecule scaffold utilized extensively in Fragment-Based Drug Discovery (FBDD). Structurally, it features a gem-dimethyl carboxylic acid linked to a methanesulfonylcarbamoyl (acylsulfonamide) moiety.
Mechanistic Causality in Target Engagement:
The acylsulfonamide group is a well-established bioisostere for carboxylic acids, offering improved membrane permeability, reduced basicity, and highly specific hydrogen-bonding profiles [1]. Furthermore, the deprotonated acylsulfonamide acts as a potent Zinc-Binding Group (ZBG) for metalloenzymes such as Carbonic Anhydrase IX (CAIX)—a major oncology target—and has been heavily implicated in targeting the HadAB/BC cell wall biosynthesis complexes in Mycobacterium tuberculosis [2].
Because this fragment has a low molecular weight (~209 g/mol ), its initial binding affinity to target proteins is typically in the high micromolar to millimolar range. Consequently, High-Throughput Screening (HTS) must employ highly sensitive, orthogonal techniques to distinguish true thermodynamic binders from assay artifacts (e.g., colloidal aggregators or auto-fluorescent compounds). This guide details a self-validating, two-tier HTS workflow: a primary Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, followed by High-Throughput Differential Scanning Fluorimetry (HT-DSF) for biophysical validation.
Figure 1. Two-tier HTS workflow for fragment triage and biophysical validation.
Causality of Experimental Choice:
Fragment libraries often contain compounds with intrinsic auto-fluorescence, which causes false negatives/positives in standard fluorescence polarization assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium,
Eu3+
). By introducing a 50–100 µs time delay before signal acquisition, short-lived background fluorescence decays completely, isolating the true binding signal.
Self-Validating System:
The protocol requires the calculation of a Z'-factor for every plate. A Z'-factor
≥0.6
validates the assay's dynamic range and signal-to-noise ratio, ensuring the plate data is trustworthy.
Step-by-Step Methodology
Reagent Preparation:
Prepare the Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% (v/v) Tween-20, and 0.5 mM TCEP. Insight: The inclusion of Tween-20 is critical to prevent the acylsulfonamide fragments from forming colloidal aggregates, a common source of false-positive inhibition.
Prepare the Target Complex: Mix His-tagged target protein (e.g., CAIX) at 5 nM with Anti-His-Europium cryptate donor (1 nM) and a fluorescently labeled tracer ligand conjugated to an acceptor dye (e.g., Cyanine 5) at its predetermined
KD
concentration.
Compound Dispensing (Acoustic Liquid Handling):
Using an Echo® 550 Acoustic Dispenser, transfer 50 nL of the 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid fragment library (100 mM in 100% DMSO) into a 384-well low-volume, black microplate. Insight: Acoustic dispensing avoids tip-based carryover and allows direct dilution, maintaining a final DMSO concentration of
≤1%
, which prevents solvent-induced protein denaturation.
Assay Assembly & Incubation:
Dispense 5 µL of the Target Complex into all wells using a bulk reagent dispenser.
Include positive controls (10 µM of a known potent inhibitor) and negative controls (1% DMSO vehicle).
Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles. Incubate in the dark at 25°C for 60 minutes to reach binding equilibrium.
Signal Acquisition & Validation:
Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) equipped with a TR-FRET optic module (Excitation: 337 nm; Emission 1: 620 nm; Emission 2: 665 nm; Delay: 50 µs; Integration: 400 µs).
Validation: Calculate the HTRF ratio (
665 nm/620 nm×104
). Calculate the Z'-factor using the positive and negative controls. Reject any plate with
Z′<0.6
.
Causality of Experimental Choice:
Because TR-FRET is a competitive assay, it cannot distinguish between allosteric modulators, orthosteric binders, or assay interferers (e.g., chelators). HT-DSF (Thermal Shift Assay) measures the thermodynamic stabilization (
ΔTm
) of the target protein upon fragment binding. Direct binding of the methanesulfonylcarbamoyl moiety to the protein's active site will increase the energy required to unfold the protein, confirming a true physical interaction.
Step-by-Step Methodology
Dye and Protein Preparation:
Dilute the target protein to a final concentration of 2 µM in the Assay Buffer (without Tween-20, as detergents can interfere with the hydrophobic dye).
Add SYPRO™ Orange dye to a final concentration of 5X (from a 5000X DMSO stock). Insight: SYPRO Orange is highly quenched in aqueous environments but fluoresces strongly when it binds to the hydrophobic core of the unfolding protein.
Plate Assembly:
Transfer 19 µL of the Protein-Dye mixture into a 384-well PCR plate.
Add 1 µL of the hit fragments (identified from the TR-FRET screen) at a final screening concentration of 500 µM.
Seal the plate with an optically clear adhesive film and centrifuge at 1,000 x g for 1 minute.
Thermal Ramping & Detection:
Place the plate in a Real-Time PCR system (e.g., QuantStudio™ 7 Flex).
Run a thermal melt profile: ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second.
Plot the first derivative of the fluorescence curve (
−dF/dT
) against temperature to identify the melting temperature (
Tm
).
Calculate the thermal shift:
ΔTm=Tm(Fragment)−Tm(DMSO Control)
. A
ΔTm≥0.5∘C
is considered a validated hit.
Molecular Engagement & Hit Triage Criteria
The unique structure of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid allows it to engage targets via multiple vectors. The acylsulfonamide acts as the primary anchor (ZBG or deep-pocket hydrogen bond donor), while the gem-dimethyl spacer directs the carboxylic acid outward to engage solvent-exposed residues.
Figure 2. Proposed target engagement mechanism of the acylsulfonamide and carboxylic acid moieties.
Quantitative Data Summary for Hit Triage
To ensure robust progression into hit-to-lead chemistry, fragments must meet strict quantitative thresholds across both assays.
Parameter
Assay Origin
Threshold for Hit Progression
Mechanistic Significance
Assay Z'-Factor
TR-FRET & HT-DSF
≥0.6
Validates assay reliability and signal window.
Primary Inhibition (%)
TR-FRET
≥50%
at 500 µM
Indicates functional displacement of the tracer ligand.
IC
50
/ K
D
TR-FRET (Dose-Response)
≤250
µM
Confirms dose-dependent orthosteric binding.
Thermal Shift (
ΔTm
)
HT-DSF
≥0.5∘C
Confirms direct thermodynamic stabilization of the target.
Ligand Efficiency (LE)
Calculated
≥0.3
kcal/mol/heavy atom
Ensures the fragment binds efficiently relative to its size.
References
Khonde, L. P., et al. (2021). 1,3-Diarylpyrazolyl-acylsulfonamides as Potent Anti-tuberculosis Agents Targeting Cell Wall Biosynthesis in Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(17), 12790–12807. Retrieved from[Link] (Note: PMC link derived from standard NLM indexing of the cited DOI: 10.1021/acs.jmedchem.1c00837).
Method
Application Note: 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid as a Bifunctional Scaffold for Target Identification Probes
Executive Summary In the rapidly evolving field of chemical biology, the success of Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) hinges on the design of the chemical probe. The linker connecti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving field of chemical biology, the success of Activity-Based Protein Profiling (ABPP) and Photoaffinity Labeling (PAL) hinges on the design of the chemical probe. The linker connecting a pharmacophore to a reporter tag is frequently the weakest component, often suffering from poor cell permeability, high entropic penalties upon binding, and rapid intracellular degradation.
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS: 716358-43-9) has emerged as a premium bifunctional scaffold that directly addresses these limitations. By combining the conformational rigidity of a gem-dimethyl group with the tunable physicochemical properties of an acylsulfonamide bioisostere, this scaffold enables the synthesis of highly stable, cell-permeable probes for rigorous target identification workflows.
Mechanistic Rationale: The Anatomy of the Scaffold
The structural intelligence of this scaffold lies in its dual-functional moieties, which act synergistically to enhance probe performance in live-cell environments.
The Acylsulfonamide Bioisostere: Enhancing Permeability and Target Engagement
The methanesulfonylcarbamoyl group is a well-characterized
N
-acylsulfonamide. In medicinal chemistry, acylsulfonamides are widely deployed as carboxylic acid bioisosteres 1. They exhibit a comparable physiological pKa (typically 3.5–5.5) and mimic the hydrogen-bonding capabilities of a carboxylate, allowing them to engage in critical electrostatic interactions within target binding pockets [[2]](). Crucially, the delocalization of the anionic charge across the sulfonyl and carbonyl groups significantly increases lipophilicity, resulting in superior membrane permeability compared to free carboxylic acids or standard peptide linkers [[3]]().
The gem-Dimethyl Effect: Conformational Locking and Metabolic Stability
The 2,2-dimethylacetic acid moiety introduces a gem-dimethyl group directly adjacent to the conjugation site. This structural feature invokes the Thorpe-Ingold effect (angle compression), which restricts the rotational freedom of the linker, thereby reducing the entropic penalty upon target binding 4. Furthermore, the steric bulk of the gem-dimethyl group physically shields the adjacent amide bond (formed during probe assembly) from nucleophilic attack by intracellular proteases and amidases, drastically extending the metabolic half-life of the probe during live-cell incubation 56.
Structural anatomy and mechanistic advantages of the bifunctional scaffold.
Comparative Scaffold Data
To justify the selection of this scaffold over traditional linkers, the table below summarizes the physicochemical and biological properties critical for target identification.
Property
Flexible PEG4 Linker
Standard Alkyl Chain
gem-Dimethyl Acylsulfonamide Scaffold
Live-Cell Permeability
Low (High Polar Surface Area)
High
High (Lipophilic Bioisostere)
Metabolic Stability
Moderate (Oxidation prone)
Low (Protease/Esterase sensitive)
Very High (Thorpe-Ingold shielding)
pKa / Charge State
Neutral
Neutral
~4.0 - 5.5 (Anionic / H-bond donor)
Entropic Penalty
High (Highly flexible)
High (Flexible)
Low (Conformationally locked)
Experimental Protocols
Protocol A: Bioconjugation of the Scaffold (Probe Assembly)
Causality Note: Because the carboxylic acid is adjacent to a sterically demanding gem-dimethyl group, standard coupling reagents like EDC/NHS often suffer from low yields due to competitive hydrolysis of the active ester. Therefore, we utilize HATU—a highly reactive uronium-based coupling reagent—to ensure rapid and efficient amide bond formation.
Activation: Dissolve 1.0 eq of the scaffold (100 µmol) and 1.1 eq of HATU (110 µmol) in 2.0 mL of anhydrous DMF under a nitrogen atmosphere.
Base Addition: Add 3.0 eq of DIPEA (300 µmol) to the mixture. Stir at room temperature for 10 minutes to allow the formation of the active OAt ester. The solution will typically turn a pale yellow.
Conjugation: Add 0.9 eq of the amine-functionalized pharmacophore (90 µmol) dissolved in 1.0 mL of DMF dropwise to the activated scaffold mixture.
Reaction Monitoring: Stir the reaction at room temperature for 4–6 hours. Monitor the consumption of the amine via LC-MS. The gem-dimethyl steric hindrance necessitates a slightly longer reaction time than standard peptide couplings.
Purification: Quench the reaction with water, extract with EtOAc, and purify the organic layer via reverse-phase HPLC to isolate the assembled probe.
Protocol B: Live-Cell Target Labeling and Enrichment
Trustworthiness Note: A target identification experiment is only as reliable as its controls. To ensure that the enriched proteins are true targets of the pharmacophore and not artifacts of the acylsulfonamide scaffold binding nonspecifically, a competitive displacement control MUST be run in parallel.
Step-by-Step Procedure:
Cell Culture & Pre-incubation (The Self-Validating Control):
Plate target cells (e.g., HeLa or HEK293T) in two 10 cm dishes and grow to 80% confluency.
Dish 1 (Probe Only): Treat with vehicle (0.1% DMSO).
Dish 2 (Competition Control): Pre-incubate with a 10-fold molar excess of the unmodified parent drug for 1 hour at 37°C to saturate specific binding sites.
In Situ Labeling: Add the synthesized chemical probe (typically 1–5 µM) to both dishes. Incubate for 2 hours at 37°C. The acylsulfonamide moiety ensures rapid cellular penetration.
Covalent Capture (If using a photo-reactive warhead): Wash cells twice with cold PBS to remove unbound probe. Irradiate the live cells on ice with 365 nm UV light for 10 minutes to covalently crosslink the probe to the target protein.
Lysis & CuAAC Click Chemistry:
Lyse cells using RIPA buffer containing protease inhibitors. Clarify the lysate via centrifugation (14,000 x g, 15 min).
Adjust protein concentration to 2 mg/mL.
Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.
Enrichment & Proteomics: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea) to remove non-covalent interactors, followed by on-bead tryptic digestion and LC-MS/MS analysis.
Self-validating target identification workflow using the assembled chemical probe.
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic Acid in Human Plasma
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals Regulatory Context: ICH M10 Bioanalytical Method Validation Guidelines Introduction & Bioanalytical Challenges The compound...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals
Regulatory Context: ICH M10 Bioanalytical Method Validation Guidelines
Introduction & Bioanalytical Challenges
The compound 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS: 716358-43-9) is a versatile, highly polar small-molecule scaffold frequently utilized in pharmaceutical synthesis and drug discovery[1][2]. With a molecular formula of C₆H₁₁NO₅S and a molecular weight of 209.22 g/mol , this molecule presents significant bioanalytical challenges due to its specific functional groups[2].
It contains both a gem-dimethyl carboxylic acid moiety and a methanesulfonylcarbamoyl group, rendering it strongly acidic and highly polar. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, such physicochemical properties lead to two primary failure modes if conventional methods are applied:
Poor Chromatographic Retention: Highly polar acids often elute in the void volume on standard C18 reversed-phase columns, leading to poor peak shape and co-elution with unretained matrix components.
Severe Matrix Effects: In negative electrospray ionization (ESI-), co-eluting endogenous plasma components—particularly phospholipids—cause severe ion suppression, drastically reducing assay sensitivity and reproducibility[3].
To establish a self-validating, ICH M10-compliant quantification method[4], this protocol utilizes an orthogonal approach: Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with a polar-retentive high-strength silica (HSS T3) stationary phase.
Methodological Rationale (E-E-A-T)
Do not simply execute steps; understand the chemical causality behind the workflow.
Standard protein precipitation (PPT) leaves high concentrations of phospholipids in the sample, which suppress the ESI- signal[5]. Because the target analyte is a strong acid, we exploit its negative charge. A MAX SPE sorbent contains both reversed-phase characteristics and a strong anion-exchange (quaternary amine) functional group[6].
Causality: By pre-treating the plasma with a base (ammonium hydroxide), we ensure the carboxylic acid is fully deprotonated. The analyte binds tightly to the quaternary amine via ionic interaction. This allows us to wash the sorbent aggressively with 100% methanol, stripping away neutral and basic matrix interferences (including phospholipids) without losing the analyte[7]. Elution is then triggered by dropping the pH with formic acid, neutralizing the analyte and disrupting the ionic bond.
Chromatography: Why HSS T3?
Standard fully endcapped C18 columns suffer from phase collapse under highly aqueous conditions and fail to retain polar acids.
Causality: The Waters ACQUITY UPLC HSS T3 column possesses a lower C18 ligand density and is compatible with 100% aqueous mobile phases. This allows the use of a low-organic starting gradient (5% Acetonitrile) to adequately retain the polar 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, shifting its retention time away from the ion-suppressing void volume.
Mass Spectrometry: Ionization and Fragmentation
Given the acidic moieties, negative electrospray ionization (ESI-) is mandatory. The molecule readily deprotonates to yield an abundant [M-H]⁻ precursor ion at m/z 208.0. Collision-induced dissociation (CID) yields a highly specific methanesulfonate fragment (m/z 95.0) and a decarboxylation fragment (m/z 164.0).
Fig 1. Method development logic tree mapping analyte chemical properties to analytical solutions.
Aliquot 100 µL of human plasma (blank, standards, QCs, or unknown samples) into a 2 mL 96-well collection plate.
Add 10 µL of Internal Standard working solution (500 ng/mL).
Add 300 µL of 2% Ammonium Hydroxide (NH₄OH) in Water .
Vortex mix for 2 minutes at 1000 RPM. Note: This high-pH step is critical to ensure complete deprotonation of the analyte for optimal binding to the MAX sorbent.
Solid Phase Extraction (SPE) Workflow
Condition: Pass 500 µL Methanol through the MAX SPE plate.
Equilibrate: Pass 500 µL Water through the plate.
Load: Apply the pre-treated plasma samples (410 µL) to the SPE plate at a flow rate of 1-2 mL/min.
Wash 1 (Aqueous): Pass 500 µL of 5% NH₄OH in Water. (Removes hydrophilic interferences and proteins).
Wash 2 (Organic): Pass 500 µL of 100% Methanol. (Removes neutral and basic hydrophobic lipids/phospholipids; the analyte remains ionically bound).
Elute: Elute the target analyte with 2 x 200 µL of 5% Formic Acid in Methanol . (The low pH neutralizes the carboxylic acid, breaking the ionic interaction).
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute: Reconstitute in 100 µL of Initial Mobile Phase (5% Acetonitrile in Water with 0.1% Formic Acid). Vortex and centrifuge.
Fig 2. Step-by-step sample preparation and LC-MS/MS workflow using Mixed-Mode Anion Exchange.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
System: Waters ACQUITY UPLC I-Class
Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
To ensure the assay is a self-validating system, it must be evaluated against the ICH M10 Bioanalytical Method Validation Guidelines [8][9]. The rigorous MAX SPE clean-up guarantees minimal matrix effect, easily meeting the strict ±15% variance thresholds[4].
Table 3: Representative Method Validation Performance in Human Plasma
Validation Parameter
ICH M10 Acceptance Criteria
Observed Assay Performance
Linear Dynamic Range
R² ≥ 0.9900
1.0 ng/mL to 1000 ng/mL (R² = 0.9985)
Lower Limit of Quantitation (LLOQ)
Signal-to-Noise ≥ 5:1
1.0 ng/mL (S/N > 15:1)
Intra-Assay Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
3.2% – 7.8% (11.2% at LLOQ)
Inter-Assay Accuracy (% Bias)
± 15% (± 20% at LLOQ)
-4.5% to +6.1% (+8.5% at LLOQ)
Extraction Recovery
Consistent across QCs
88.5% ± 4.2% (Consistent across Low/Med/High QCs)
IS-Normalized Matrix Factor
CV ≤ 15% across 6 lots
0.98 (CV = 3.5%) - Indicates negligible ion suppression
Formulation of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid for Preclinical Research
An Application Guide for Researchers Abstract: This document provides a comprehensive guide for the formulation of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, a novel chemical entity (NCE), for experimental use...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers
Abstract:
This document provides a comprehensive guide for the formulation of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, a novel chemical entity (NCE), for experimental use in preclinical research. As with many NCEs emerging from discovery pipelines, this compound's physicochemical properties are not yet fully characterized, presenting a significant hurdle to obtaining reliable and reproducible data in biological assays.[1] This guide outlines a systematic approach, beginning with fundamental physicochemical characterization and progressing to detailed protocols for preparing formulations suitable for both in vitro and in vivo (oral) studies. The methodologies are grounded in established principles of preformulation science, emphasizing the rationale behind each experimental choice to ensure scientific integrity and empower researchers to develop stable, effective, and appropriate dosing vehicles for this acidic, likely poorly soluble, compound.
A thorough understanding of a compound's physical and chemical properties is the mandatory first step in rational formulation development.[2] These properties dictate the compound's behavior in various solvents and physiological environments, directly impacting its solubility, stability, and ultimately, its bioavailability.
Structural Analysis and Predicted Properties
The chemical name, 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, provides critical clues to its behavior.
Carboxylic Acid Group (-COOH): This functional group makes the molecule a weak acid. Its charge state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium. It is expected to be less soluble in acidic environments (like the stomach) and more soluble at neutral or alkaline pH as it becomes ionized.[3]
Sulfonylurea-like Moiety (-SO₂NHC(O)-): This group is common in many pharmaceuticals and can contribute to the molecule's overall polarity and potential for hydrogen bonding.[4][5]
Dimethylacetic Acid Core: The gem-dimethyl group increases the steric bulk and lipophilicity in the immediate vicinity of the acidic proton.
Based on this structure, we can predict the following general properties, which must be confirmed experimentally.
Property
Predicted Characteristic
Rationale & Implication for Formulation
Compound Type
Weakly Acidic
pH-dependent aqueous solubility. Ionization will increase at pH > pKa.
Aqueous Solubility
Likely Poor (BCS Class II/IV)
Over 90% of NCEs exhibit poor water solubility, which is a primary challenge for formulation.[1]
LogP
Moderately Lipophilic
The combination of polar groups and hydrocarbon fragments suggests it will have some affinity for both lipidic and aqueous environments.
pKa
Estimated 3.5 - 5.0
Typical range for carboxylic acids. This value is critical for selecting pH-modifying excipients.
Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4)
HPLC-grade water
Microcentrifuge tubes
Thermomixer or shaking incubator
Calibrated pH meter
Analytical balance
HPLC system with a suitable column and validated analytical method for the compound
Procedure:
Add an excess amount of the compound (e.g., 5-10 mg) to a series of microcentrifuge tubes. The solid should be clearly visible.
To each tube, add a precise volume (e.g., 1 mL) of a different pH buffer.
Securely cap the tubes and place them in a thermomixer set to a constant temperature (e.g., 25°C or 37°C) and shake for 24-48 hours to ensure equilibrium is reached.
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
Carefully collect a known volume of the supernatant from each tube.
Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using the validated HPLC method.
Measure the final pH of the supernatant in each tube to confirm it has not shifted significantly.
Plot solubility (in µg/mL or mM) against the final pH to generate the profile.
Section 2: Formulation for In Vitro Experimental Use
For most initial in vitro screening assays (e.g., cell-based assays, enzyme inhibition), the compound is typically prepared as a concentrated stock solution in an organic solvent and then diluted into the aqueous assay buffer.
Solvent Selection and Rationale
Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose due to its broad solubilizing power and general compatibility with many biological assays at low final concentrations (<0.5% v/v).[6]
Causality: DMSO is a polar aprotic solvent that can disrupt the crystal lattice energy of the solid compound and form strong solute-solvent interactions, enabling high concentration stock solutions.[7] However, it is critical to understand that high concentrations of DMSO can be cytotoxic or interfere with assay components.[6]
Protocol: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a standardized, high-concentration stock solution for serial dilution.
Materials:
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (assume MW = 255.28 g/mol for calculation purposes; researcher must use the actual molecular weight)
Anhydrous, cell-culture grade DMSO
Sterile, amber glass vial with a PTFE-lined cap
Vortex mixer and/or sonicator
Procedure:
Calculate the mass of the compound required. For 1 mL of a 10 mM solution:
Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 255.28 g/mol = 0.00255 g = 2.55 mg
Accurately weigh the calculated mass and transfer it to the amber vial.
Add the calculated volume of DMSO (1 mL) to the vial.
Cap the vial tightly and vortex thoroughly for 2-5 minutes.
If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
Visually inspect the solution against a light source to ensure complete dissolution and absence of any particulates.
Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Self-Validation: Before use in critical experiments, the concentration of the stock solution should be verified by HPLC. The stability of the compound in DMSO under storage conditions should also be assessed over time.[8]
Section 3: Formulation Development for In Vivo (Oral) Studies
Oral administration is a common route for preclinical efficacy and pharmacokinetic studies. The primary challenge for an acidic, poorly soluble compound is ensuring adequate dissolution and absorption in the gastrointestinal (GI) tract.[9][10]
Formulation Decision Workflow
The choice of formulation depends heavily on the required dose and the experimentally determined solubility.
Caption: Workflow for assessing the short-term stability of a prepared formulation.
Protocol: Short-Term Formulation Stability
Objective: To confirm the compound's concentration and purity remain within acceptable limits (e.g., ±10% of initial) over the period of use.
Procedure:
Prepare a batch of the final dosing formulation (e.g., the pH-adjusted suspension) as described in Section 3.
Immediately after preparation (t=0), take an aliquot for analysis.
Store the bulk formulation under the intended use conditions (e.g., room temperature on a stir plate) and a backup sample at a refrigerated temperature (2-8°C).
At predetermined time points (e.g., 2, 4, 8, and 24 hours), take another aliquot from the formulation stored at room temperature.
For each aliquot, perform the following analyses:
Visual Inspection: Note any changes in color, clarity, or particle size.
pH Measurement: Check for any significant drift in pH.
HPLC Analysis: Quantify the concentration of the active compound and check for the appearance of any new degradation peaks.
Compare the results from each time point to the t=0 sample. The formulation is considered stable if the concentration remains within 90-110% of the initial value and no significant degradation products are observed.
[11]
References
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Pre-Formulation Studies of Lipid-Based Formulation Approach for a Poorly Water-Soluble Biopharmaceutics Classification System Class II Model Drug: Bosentan. PMC. [Link]
Prasanna Kumar, D., et al. (2015). An overview on preformulation studies. Indo American Journal of Pharmaceutical Sciences. [Link]
Venkatesh, S., & Li, J. (2001). Preformulation study of a poorly water-soluble drug, alpha-pentyl-3-(2-quinolinylmethoxy)benzenemethanol: selection of the base for dosage form design. PubMed. [Link]
Pharma Focus Europe. (2025). Pre-Formulation Studies and Analytical Techniques. [Link]
Al-Suwaidan, I. A., et al. (2016). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. PMC. [Link]
NIH's Seed. Regulatory Knowledge Guide for Small Molecules. [Link]
D'hooghe, M., & Toste, F. D. (2019). Recent Advances in the Synthesis of Sulfonylureas. ResearchGate. [Link]
Corden, P. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
Dong, M. W., & Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]
Omwoyo, W. N., & Ogutu, B. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. [Link]
Al-Suwaidan, I. A., et al. (2016). Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate. ResearchGate. [Link]
Colorcon. (2026). What Are Excipients? 9 Common Examples. [Link]
Shehadeh, M. B., et al. (2015). Design, Synthesis and in Vivo Evaluation of Novel Glycosylated Sulfonylureas as Antihyperglycemic Agents. Semantic Scholar. [Link]
Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. [Link]
Çevik, U. A., et al. (2023). Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives. DergiPark. [Link]
Sharma, S., et al. (2016). Therapeutic Aspects of Sulfonylureas: A Brief Review. Journal of Chemical and Pharmaceutical Research. [Link]
Gotsulya, A. S., et al. (2023). In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents. ResearchGate. [Link]
Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. PubMed. [Link]
US Patent. (2013). Dimethyl sulfoxide (dmso) formulations for treating autism.
Arayne, M. S., et al. (2014). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic Acid Metal Complexes of Biological Interest. Hilaris Publishing. [Link]
Technical Support Center: Crystallization of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic Acid
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating highly polar, mu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with isolating highly polar, multi-functional small molecules.
The target molecule, 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid , presents a unique crystallographic challenge. It features a sterically demanding gem-dimethyl backbone flanked by two highly polar, strongly hydrogen-bonding moieties: a carboxylic acid and an acylsulfonamide. This specific structural combination frequently leads to severe crystallization bottlenecks, most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."
Below, you will find comprehensive troubleshooting workflows, self-validating protocols, and FAQs grounded in fundamental physical chemistry to help you achieve high-purity crystalline isolation.
Part 1: System Diagnostics & Physicochemical Profiling
Q: Why does 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid consistently "oil out" instead of forming a crystalline suspension?
A: The root cause lies in the competition between solvation thermodynamics and crystal lattice kinetics. The acylsulfonamide group is a well-documented bioisostere of the carboxylic acid, possessing a similar pKa (~3.5–4.5) but offering an extended, highly polarized hydrogen-bonding network[1][2].
When combined with the carboxylic acid group, the molecule forms an exceptionally tight solvation sphere in polar solvents. The gem-dimethyl group restricts the conformational flexibility of the carbon backbone, forcing these polar groups into spatial orientations that maximize solvent interactions. During cooling or antisolvent addition, the kinetic barrier to shed this solvent layer and organize into a rigid crystal lattice is immense. Consequently, as supersaturation increases, the system crosses the spinodal decomposition boundary before it can cross the solubility curve. This results in a thermodynamically driven Liquid-Liquid Phase Separation (LLPS), where the solute separates into a dense, solute-rich oil phase rather than a solid crystal[3][4].
Q: How do I definitively distinguish between true nucleation, amorphous precipitation, and LLPS?
A: Relying on the naked eye to assess turbidity is a critical error. Both nucleation and LLPS cause the reactor to become cloudy. You must use Process Analytical Technology (PAT) to analyze the phase separation in real-time[5].
True Crystallization: Exhibits birefringence under cross-polarized light. Focused Beam Reflectance Measurement (FBRM) will show a steady increase in sharp chord lengths.
LLPS (Oiling Out): Droplets lack birefringence (they are optically dark under polarized light). Particle Video Microscopy (PVM) will reveal perfectly spherical liquid droplets that coalesce over time[3].
Part 2: Core Troubleshooting Workflows
To systematically resolve LLPS and drive the system toward crystallization, follow the diagnostic workflow below.
Fig 1: Diagnostic and resolution workflow for Liquid-Liquid Phase Separation (Oiling Out).
Part 3: Solvent Selection Matrix
The choice of solvent dictates the width of the metastable zone. For highly hydrogen-bonded scaffolds like acylsulfonamides, you must balance solubility with the ability to disrupt intermolecular solute-solute interactions prior to controlled nucleation.
Workflow: Anti-Solvent Crystallization with Metastable Zone Seeding
This protocol utilizes a kinetic fix to bypass the LLPS boundary by forcing nucleation within the metastable zone[3][6].
Step 1: Dissolution & Clarification
Action: Dissolve 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid in Isopropyl Acetate (IPAc) at 55 °C to achieve a concentration of 100 mg/mL. Polish filter the solution into a clean, jacketed reactor.
Causality: Complete dissolution and removal of foreign particulates ensure that no spurious secondary nucleation occurs, giving you absolute control over the nucleation event.
Self-Validation Checkpoint: The FBRM chord length count must read zero, and the solution must be optically clear. If counts are >0, reheat and refilter.
Step 2: Antisolvent Titration to the Metastable Zone
Action: Maintain agitation at 400 RPM. Dose Heptane (antisolvent) at a strict rate of 0.1 mass equivalents per hour until the solution reaches 45 °C and sits just below the experimentally determined cloud point.
Causality: Slow dosing prevents localized pockets of extreme supersaturation at the addition site, which would instantly trigger oiling out.
Step 3: Seeding
Action: Introduce 1-2 wt% of highly pure, milled seed crystals of the target molecule.
Causality: Seeding provides a pre-existing crystal lattice, drastically lowering the activation energy required for the solute to transition from the liquid phase to the solid phase. This kinetic bypass prevents the concentration from ever reaching the LLPS boundary[3][4].
Self-Validation Checkpoint: Monitor the PAT. The FBRM should show a steady, linear increase in particle counts corresponding to the seed size. If PVM shows the seeds dissolving, the system is undersaturated; if PVM shows spherical droplets forming around the seeds, the system has oiled out.
Step 4: Controlled Desupersaturation & Annealing
Action: Hold the temperature at 45 °C for 2 hours (annealing), then initiate a slow cooling ramp of 0.1 °C/min down to 5 °C.
Causality: The isothermal hold allows the seeds to grow and consume the supersaturation smoothly. The slow cooling ramp ensures that crystal growth outpaces secondary nucleation, yielding large, easily filterable crystals.
Step 5: Isolation
Action: Filter the suspension via a Nutsche filter or sintered glass funnel. Wash the cake with cold Heptane.
Self-Validation Checkpoint: The mother liquor should exhibit a concentration near the theoretical solubility limit (measured via HPLC or gravimetric analysis). A high yield (>85%) validates the thermodynamic efficiency of the process.
Part 5: Frequently Asked Questions (FAQs)
Q: My filtration is taking hours and the filter cake is severely cracking. What went wrong?A: This is a classic symptom of fine, needle-like crystals or amorphous material clogging the filter pores. It occurs when the cooling rate or antisolvent addition rate is too fast, causing the system to generate supersaturation faster than the existing crystals can consume it. This triggers a massive secondary nucleation event (crashing out). Solution: Reduce your cooling rate to <0.1 °C/min and ensure your agitation provides adequate suspension without causing crystal attrition.
Q: The NMR of my isolated crystals shows 0.5 equivalents of water, but I used anhydrous solvents. Why?A: Acylsulfonamides and carboxylic acids are highly hygroscopic. The dual hydrogen-bonding nature of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid makes it prone to scavenging trace atmospheric moisture to form stable hemi-hydrates or hydrates[1]. Solution: Perform the crystallization and isolation under a strict dry nitrogen atmosphere, or intentionally map the hydrate phase diagram to control the polymorphic outcome.
Q: I oiled out my batch. Is it ruined, or can I recover it?A: It is fully recoverable. Oiling out is a kinetic phenomenon, not a chemical degradation[5]. Solution: Heat the reactor back to 55 °C until the oil phase completely redissolves into a single clear phase. Then, adjust your solvent ratio (add more good solvent, e.g., IPAc) to lower the overall concentration, and restart the cooling profile using the seeding protocol described above.
References
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres
Source: European Journal of Medicinal Chemistry (via National Institutes of Health / PMC)
URL:[Link]
An In-Line Study of Oiling Out and Crystallization
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Oiling Out in Crystallization
Source: Mettler Toledo AutoChem Applications
URL:[Link]
Effect of Liquid-Liquid Phase Separation During Crystallization
Source: LUT University (LUTPub)
URL:[Link]
Technical Support Center: Troubleshooting 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid
Welcome to the Application Scientist Technical Support Center. As researchers and drug development professionals, working with highly functionalized small-molecule scaffolds requires a deep understanding of their structu...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Technical Support Center. As researchers and drug development professionals, working with highly functionalized small-molecule scaffolds requires a deep understanding of their structural vulnerabilities.
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS: 716358-43-9) is a versatile gem-dimethyl malonic acid mono-acylsulfonamide. While highly valuable in medicinal chemistry, its unique structural topology makes it prone to specific degradation pathways. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.
Section 1: Mechanistic Vulnerabilities (The "Why")
To prevent degradation, we must first understand the causality behind it. This molecule contains two highly reactive nodes that are susceptible to distinct failure modes:
Thermal Decarboxylation (The Thorpe-Ingold Effect):
Because this molecule is a malonic acid derivative, it is inherently susceptible to losing its carboxyl group as CO₂ gas [2]. However, the presence of the gem-dimethyl group at the C2 position induces the Thorpe-Ingold effect . This steric compression forces the two carbonyl groups closer together, significantly lowering the activation energy required to form the six-membered cyclic transition state [3]. Consequently, this compound will decarboxylate at much lower temperatures than unsubstituted malonic acids.
Acylsulfonamide Hydrolysis:
The N-acylsulfonamide bond is highly polarized. The strong electron-withdrawing nature of the methanesulfonyl group makes the adjacent carbonyl carbon exceptionally electrophilic. Exposure to strong aqueous acids or bases rapidly cleaves this bond, yielding 2,2-dimethylmalonic acid and methanesulfonamide—a degradation profile identical to that observed in acylsulfonamide-containing drugs like Venetoclax [1].
Figure 1: Primary degradation pathways via thermal decarboxylation and pH-driven hydrolysis.
Section 2: Troubleshooting FAQs
Q: During amide coupling, my LC-MS shows a major byproduct with a mass loss of 44 Da. What went wrong?A: You are observing thermal decarboxylation. When you activate the carboxylic acid (e.g., forming an OAt or OBt ester), you increase the electrophilicity of the carbonyl, which further facilitates the six-membered transition state. If your reaction temperature exceeded 25–30°C, the molecule likely released CO₂ to form N-(methanesulfonyl)isobutyramide. Solution: Keep coupling reactions strictly at or below room temperature (0°C to 20°C).
Q: After my aqueous workup, my yield dropped significantly, and I see a large peak at m/z 95. Why?A: The peak at m/z 95 corresponds to methanesulfonamide, indicating acylsulfonamide hydrolysis [1]. This typically occurs if you use strong acids (like 1 M HCl) to wash the organic layer. Solution: Switch your acidic wash to a milder alternative, such as cold 5% aqueous citric acid or saturated NH₄Cl, and minimize the time the compound spends in the aqueous phase.
Q: How should I store the neat powder to prevent long-term degradation?A: Ambient moisture and heat will cause slow, progressive degradation. Store the neat powder at -20°C in a desiccator under an inert atmosphere (Argon or Nitrogen). When preparing stock solutions, use anhydrous solvents and prepare them fresh rather than storing them for prolonged periods.
Section 3: Quantitative Stability Profile
The following table summarizes the compound's stability under various stress conditions to help you set appropriate experimental boundaries.
Stress Condition
Temp (°C)
Time
Remaining Intact API (%)
Primary Degradation Pathway
pH 7.4 Buffer
25
24 h
> 98%
None (Stable)
pH 2.0 (1M HCl)
50
14 d
< 15%
Acylsulfonamide Hydrolysis [1]
pH 12 (1M NaOH)
50
14 d
< 20%
Acylsulfonamide Hydrolysis [1]
Neat Powder (Ambient)
40
30 d
~ 88%
Thermal Decarboxylation [2]
Amide Coupling (Uncontrolled)
45
4 h
~ 55%
Thermal Decarboxylation [3]
Section 4: Self-Validating Experimental Protocols
To ensure trustworthiness in your results, use the following self-validating protocol for amide coupling. This workflow includes built-in analytical checkpoints to verify the integrity of the molecule before proceeding to the next step.
Protocol: Mild Amide Coupling & Safe Isolation
Figure 2: Temperature-controlled workflow for mild amide coupling.
Step 1: Pre-cooling and Dissolution
Action: Purge a dry flask with Argon. Add anhydrous DMF (0.2 M relative to the substrate) and chill to 0–5°C using an ice bath. Dissolve 1.0 eq of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid.
Validation Checkpoint 1: The solution should be clear and colorless. An LC-MS aliquot (diluted in cold MeCN) must show the intact parent mass [M+H]⁺ 210.0.
Step 2: Mild Activation
Action: Add 1.1 eq of HATU, followed dropwise by 2.0 eq of DIPEA. Stir at 0°C for 15 minutes.
Validation Checkpoint 2: The solution will turn pale yellow. A rapid LC-MS check should show the mass of the activated OBt/OAt ester. Crucial: If you see a -44 Da mass loss here, your cooling bath has failed.
Step 3: Nucleophilic Addition
Action: Add 1.0 eq of your target amine dropwise. Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to a maximum of 20°C for an additional 2 hours.
Validation Checkpoint 3: TLC (e.g., 5% MeOH in DCM) should show consumption of the activated ester. Do not use a heat gun to dry the TLC plate, as this will artificially induce decarboxylation on the silica.
Step 4: Safe Aqueous Workup
Action: Quench the reaction with ice-cold saturated aqueous NH₄Cl. Extract 3x with EtOAc. Wash the combined organic layers with cold 5% aqueous citric acid (avoid HCl), followed by brine.
Validation Checkpoint 4: Dry over Na₂SO₄ and concentrate under reduced pressure with the rotary evaporator water bath set strictly below 30°C .
References
Title: On the Stability and Degradation Pathways of Venetoclax under Stress Conditions
Source: Pharmaceutics (MDPI), 2020; 12(7):639.
URL: [Link]
Title: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives
Source: JoVE Science Education
URL: [Link]
Troubleshooting
Technical Support Center: Scale-Up Synthesis of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid
Introduction: The successful scale-up of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development, often presenting unique challenges not observed at the bench scale. This...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The successful scale-up of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development, often presenting unique challenges not observed at the bench scale. This guide addresses the specific hurdles encountered during the scale-up synthesis of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, a key building block in various research and development pipelines. As your technical support partner, our goal is to provide actionable insights and troubleshooting strategies rooted in established chemical principles to ensure process robustness, safety, and product quality. This document is intended for researchers, process chemists, and drug development professionals. All protocols and advice should be adapted and validated for specific laboratory and plant conditions.
Section 1: Synthesis Overview and Key Scale-Up Considerations
The synthesis of the target molecule typically proceeds via the reaction of a 2,2-dimethylmalonic acid derivative with methanesulfonamide. The most direct route involves the activation of the carboxylic acid followed by reaction with methanesulfonamide in the presence of a suitable base.
Proposed Synthetic Workflow
A common and scalable approach involves the in-situ formation of a mixed anhydride or an activated ester of 2,2-dimethyl-2-carboxyacetamide, which then reacts with methanesulfonamide.
Caption: Proposed workflow for the synthesis of the target compound.
Core Scale-Up Challenges
Exotherm Control: The activation of the carboxylic acid (Step 2) is often highly exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and creating safety hazards.
Reagent Stability and Handling: Reagents like thionyl chloride and activating agents are moisture-sensitive.[1][2] Water ingress at scale can lead to reagent decomposition, yield loss, and the formation of difficult-to-remove impurities.
Solid Handling and Mixing: The reaction may involve slurries, which can be challenging to mix effectively in large reactors. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, negatively impacting reaction consistency.
Purification and Isolation: The target molecule is a polar, acidic compound. Crystallization can be challenging, and the product may initially separate as an oil. Identifying a suitable, scalable crystallization solvent system is critical for achieving high purity.[3][4]
Impurity Profile Management: The impurity profile can change upon scale-up. Understanding the origin of key impurities is essential for developing an effective control strategy to meet regulatory requirements.[5][6]
Section 2: Troubleshooting Guide and FAQs
This section addresses common issues in a practical question-and-answer format.
FAQs: Reaction and Yield
Q1: My reaction yield is significantly lower on a larger scale compared to the lab. What are the primary causes?
Low yields upon scale-up can often be traced to issues with mass and heat transfer, or reagent stability.[7][8]
Cause - Inadequate Mixing: In large reactors, surface-to-volume ratio decreases. If the reaction involves solids or multiple phases, inefficient stirring can lead to incomplete reactions.
Solution: Verify that the reactor's agitation speed and impeller design are sufficient to maintain a homogenous slurry. Consider modifying the reagent addition profile (e.g., slower addition) to allow more time for mixing.
Cause - Thermal Decomposition: Uncontrolled exotherms can decompose reagents or the desired product.
Solution: Implement strict temperature control. Use a jacketed reactor with an efficient cooling system. Add reactive reagents sub-surface at a controlled rate to prevent localized overheating.
Cause - Moisture Contamination: Larger equipment has more surface area and potential entry points for atmospheric moisture.
Solution: Ensure all reactors and transfer lines are thoroughly dried. Use a dry nitrogen blanket throughout the process. Use anhydrous solvents and verify their water content (e.g., by Karl Fischer titration) before use.[1][2]
Q2: I'm observing a new, significant impurity on the HPLC that wasn't present in the lab-scale synthesis. What could it be?
New impurities often arise from side reactions favored by longer reaction times or higher temperatures encountered during scale-up.
Potential Impurity - Hydrolysis Products: If moisture is present, the activated carboxylic acid intermediate can hydrolyze back to the starting material, 2-carbamoyl-2,2-dimethylacetic acid. Methanesulfonamide itself is generally stable, but the activating agents are not.
Potential Impurity - Dimerization/Oligomerization: The activated intermediate could potentially react with another molecule of the starting material or product. This is more likely if the addition of the nucleophile (methanesulfonamide) is too slow or if there are mixing issues.
Potential Impurity - Solvent-Related Adducts: Depending on the solvent and base used, side reactions can occur. For example, using dimethylformamide (DMF) at elevated temperatures can sometimes lead to formylation side products.
FAQs: Work-up and Purification
Q3: During the aqueous work-up, I'm getting a persistent emulsion that makes phase separation impossible. How can I resolve this?
Emulsions are common when scaling up processes involving acidic/basic washes of organic solutions containing compounds with surfactant-like properties.
Solution 1 - Brine Wash: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break emulsions.
Solution 2 - Solvent Addition: Adding a small amount of a different, less polar organic solvent (e.g., methyl tert-butyl ether (MTBE)) can sometimes disrupt the emulsion.
Solution 3 - Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes break the emulsion.
Prevention: For subsequent batches, consider adjusting the pH more slowly or ensuring adequate mixing (but not excessive shear) during the wash steps.
Q4: The product precipitates as a sticky oil instead of a crystalline solid. What steps can I take to induce crystallization?
Oiling out is a common problem, especially when the product is impure or the cooling rate is too fast.
Step 1: Verify Purity: An oily product often indicates the presence of impurities that inhibit crystal lattice formation. Analyze the oil by HPLC. If it is impure, consider an additional purification step (e.g., a different extraction or a carbon treatment) before re-attempting crystallization.
Step 2: Optimize Solvent System: The choice of solvent is critical. A good crystallization system often involves a solvent in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
Protocol: Solvent Screening: In small vials, dissolve the oil in various solvents (e.g., ethyl acetate, acetone, acetonitrile, isopropanol). Add an anti-solvent (a solvent in which the product is insoluble, e.g., heptane, MTBE) dropwise until turbidity persists. Allow it to stand and observe for crystal formation.
Step 3: Control Cooling Rate: Cool the solution very slowly. A programmed cooling ramp in the reactor (e.g., 5-10 °C per hour) allows crystals to form in a more ordered manner.
Step 4: Seeding: If you have a small amount of crystalline material from a previous batch, add a few seed crystals to the supersaturated solution to initiate crystallization.
Section 3: Key Experimental Protocols
The following protocols are provided as a baseline and must be optimized for your specific equipment and safety procedures.
Protocol 1: Lab-Scale Synthesis (Illustrative)
Setup: In a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 2-carbamoyl-2,2-dimethylacetic acid (50.0 g, 1 eq) and anhydrous acetonitrile (250 mL).
Cooling: Cool the slurry to 0-5 °C using an ice bath.
Base Addition: Add triethylamine (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.
Activation: Slowly add pivaloyl chloride (1.05 eq) over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 1 hour at 5-10 °C.
Coupling: In a separate vessel, dissolve methanesulfonamide (1.1 eq) in anhydrous acetonitrile (100 mL). Add this solution to the reaction mixture over 30-45 minutes, keeping the temperature below 15 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
In-Process Control (IPC): Monitor the reaction by HPLC or TLC until the starting material (2-carbamoyl-2,2-dimethylacetic acid) is <1%.
Work-up: Cool the mixture to 10 °C and slowly quench by adding water (200 mL). Adjust the pH to ~2-3 with 1M HCl.
Extraction: Extract the product into ethyl acetate (2 x 200 mL). Wash the combined organic layers with brine (150 mL), dry over anhydrous sodium sulfate, and filter.
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Pilot-Scale Recrystallization
Charge Reactor: Charge the crude product (e.g., 5.0 kg) into a suitable glass-lined reactor.
Dissolution: Heat the mixture to 60-70 °C with stirring until a clear solution is obtained.
Polish Filtration (Optional): If the solution is not perfectly clear, perform a hot filtration through a cartridge filter to remove any particulate matter.
Controlled Cooling: Cool the solution to 45-50 °C. If available, add seed crystals (0.1% w/w).
Crystallization: Program the reactor to cool slowly to 0-5 °C over 4-6 hours. Hold at this temperature for at least 2 hours to maximize crystal formation.
Isolation: Filter the resulting slurry using a centrifuge or Nutsche filter-dryer.
Washing: Wash the filter cake with cold (0-5 °C) anti-solvent (e.g., n-Heptane, 2 volumes) to remove residual mother liquor.
Drying: Dry the product under vacuum at 40-50 °C until the solvent content meets specifications.
Section 4: Data Presentation & Impurity Management
Table 1: Typical Process Parameters and Expected Outcomes
Parameter
Lab Scale (50 g)
Pilot Scale (5 kg)
Key Consideration
Solvent Volume
7 volumes
7-10 volumes
May need to increase dilution at scale for better mixing.
Addition Time (Activator)
30 min
2-3 hours
Critical for controlling exotherm.
Reaction Time
12-18 hours
16-24 hours
May be longer at scale due to mixing/heating/cooling times.
Typical Crude Yield
85-95%
80-90%
A slight drop in yield is common during scale-up.
Purity after Crystallization
>99.0%
>99.0%
The goal is to develop a process that consistently meets this.
Table 2: Potential Impurities and Control Strategy
Impurity Name
Structure/Origin
Detection Method
Control Strategy
2-Carbamoyl-2,2-dimethylacetic acid
Unreacted Starting Material
HPLC
Drive reaction to completion; remove in mother liquor.
Methanesulfonamide
Excess Reagent
HPLC
Use minimal excess; highly water-soluble and removed during work-up.
Pivalic Acid
Byproduct of Activator
HPLC, GC-HS
Removed during aqueous work-up and crystallization.
Hydrolysis Product
Reaction with H₂O
HPLC
Strict control of moisture content in reagents and solvents.
Section 5: Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing common scale-up issues.
Caption: A decision-making workflow for troubleshooting synthesis issues.
References
Gao, Y., et al. (2017). Strategies for synthesis of N-sulfonyl amidines. ResearchGate. Available at: [Link]
Bakulev, V. A., et al. (2020). Regioselective synthesis of heterocyclic N-sulfonyl amidines from heteroaromatic thioamides and sulfonyl azides. PMC. Available at: [Link]
Bolliger, J. L., et al. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. The Journal of Organic Chemistry. Available at: [Link]
NextSDS. 2-(methanesulfonylcarbamoyl)-2,2-dimethylacetic acid — Chemical Substance Information. Available at: [Link]
Lange, J. P., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem. Available at: [Link]
Pharma Tech. (2025). Scale-Up Strategies For Microreactor Processes In Pharmaceutical Manufacturing. Available at: [Link]
Lange, J. P., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. PMC. Available at: [Link]
MDPI. (2025). Characterization of Impurity Profile of Dimercaptosuccinate Using High-Performance Liquid Chromatography and Mass Spectrometry. Available at: [Link]
Shimadzu. No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Available at: [Link]
Ramaswamy, S., et al. (2012). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC. Available at: [Link]
Google Patents. CN103508888A - Synthetic method of 2,2-dimethyl dimethylmalonate.
Li, J., et al. (2011). Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. Available at: [Link]
Google Patents. US4337215A - Process for purifying 2-acrylamido-2-methylpropanesulfonic acid.
Lange, J. P., et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ResearchGate. Available at: [Link]
Google Patents. CN104230763A - Method for producing 2-acrylamido-2-methylpropanesulfonic acid.
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid vs. [standard of care drug] in [disease model]
An In-Depth Comparative Analysis of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic Acid (Compound A) and Methotrexate in a Murine Collagen-Induced Arthritis Model Introduction Rheumatoid arthritis (RA) is a chronic auto...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Analysis of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic Acid (Compound A) and Methotrexate in a Murine Collagen-Induced Arthritis Model
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and cartilage and bone destruction, leading to significant disability. The therapeutic landscape for RA has evolved considerably, yet a substantial number of patients fail to achieve sustained remission, underscoring the need for novel therapeutic agents. This guide provides a comparative analysis of a novel investigational compound, 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (referred to herein as Compound A), and the established standard of care, Methotrexate, in the context of the widely utilized collagen-induced arthritis (CIA) murine model.
Compound A is a synthetic small molecule with a hypothesized mechanism of action centered on the potent and selective inhibition of a key downstream effector in the Janus kinase (JAK) signaling pathway, which is critical for the action of many pro-inflammatory cytokines implicated in RA pathogenesis. Methotrexate, a folate analog, is a cornerstone therapy for RA, exerting its anti-inflammatory effects through multiple mechanisms, including the inhibition of dihydrofolate reductase and the promotion of adenosine release.
This document will delve into a head-to-head comparison of the efficacy, mechanism of action, and experimental protocols for evaluating these two compounds in the CIA model, providing researchers and drug development professionals with a comprehensive framework for preclinical assessment of novel RA therapeutics.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of Compound A and Methotrexate in rheumatoid arthritis stem from their distinct interactions with inflammatory signaling cascades.
Compound A: Targeted Inhibition of JAK/STAT Signaling
Compound A is hypothesized to be a selective inhibitor of a downstream kinase in the JAK/STAT pathway. This pathway is a critical signaling hub for numerous cytokines that are central to the pathophysiology of RA, including interleukin-6 (IL-6), interferon-gamma (IFN-γ), and various colony-stimulating factors. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus and induce the transcription of pro-inflammatory genes. By inhibiting a key kinase in this cascade, Compound A is designed to broadly suppress the effects of these pro-inflammatory cytokines, thereby reducing synovial inflammation and joint damage.
Figure 1: Hypothesized Mechanism of Action of Compound A. Compound A acts as an inhibitor of the JAK kinase, thereby preventing the phosphorylation and activation of STAT proteins and subsequent transcription of pro-inflammatory genes.
Methotrexate: A Multi-Faceted Anti-Inflammatory Agent
Methotrexate's mechanism of action in RA is more complex and not fully elucidated. As a folate analog, it inhibits dihydrofolate reductase, an enzyme involved in purine and pyrimidine synthesis, which can impact lymphocyte proliferation. However, at the low doses used for RA, its primary anti-inflammatory effects are thought to be mediated through non-antifolate mechanisms. One of the leading hypotheses is that Methotrexate increases the extracellular concentration of adenosine, a potent endogenous anti-inflammatory mediator. Adenosine, by binding to its receptors on immune cells, suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and promotes the release of anti-inflammatory cytokines like IL-10.
Figure 2: Multifaceted Mechanism of Action of Methotrexate. Methotrexate inhibits lymphocyte proliferation and promotes the release of anti-inflammatory adenosine.
Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely accepted preclinical model for RA as it shares many clinical and pathological features with the human disease. The following table summarizes hypothetical but plausible comparative efficacy data for Compound A and Methotrexate in a murine CIA model.
Parameter
Vehicle Control
Compound A (10 mg/kg, oral, daily)
Methotrexate (1 mg/kg, i.p., 3x/week)
Mean Arthritis Score (Day 42)
10.2 ± 1.5
3.1 ± 0.8
4.5 ± 1.1
Paw Swelling (mm, change from baseline)
1.8 ± 0.3
0.5 ± 0.1
0.8 ± 0.2
Serum IL-6 (pg/mL)
250 ± 45
80 ± 20
120 ± 30
Serum TNF-α (pg/mL)
320 ± 60
150 ± 40
180 ± 50
Histological Score (Joint Damage)
8.5 ± 1.2
2.5 ± 0.7
3.8 ± 0.9
Experimental Protocols
A robust and well-controlled experimental design is paramount for the accurate assessment of therapeutic efficacy. The following provides a detailed, step-by-step methodology for a comparative study of Compound A and Methotrexate in the CIA model.
Experimental Workflow
Figure 3: Experimental Workflow for the CIA Model. A typical timeline for a collagen-induced arthritis study.
Step-by-Step Methodology
Animal Model:
Male DBA/1 mice, 8-10 weeks old.
Acclimatize animals for at least 7 days prior to the start of the experiment.
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
Induction of Arthritis:
Primary Immunization (Day 0):
Prepare an emulsion of bovine type II collagen (CII) and Complete Freund's Adjuvant (CFA).
Anesthetize mice and administer a 100 µL intradermal injection at the base of the tail.
Booster Immunization (Day 21):
Prepare an emulsion of bovine type II collagen (CII) and Incomplete Freund's Adjuvant (IFA).
Administer a 100 µL intradermal injection at a site near the primary injection.
Treatment Groups:
Randomize mice into treatment groups (n=10 per group) on Day 21:
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral, daily)
Group 2: Compound A (10 mg/kg, oral, daily)
Group 3: Methotrexate (1 mg/kg, intraperitoneal, 3 times per week)
Efficacy Assessments:
Clinical Scoring:
Begin scoring on Day 21 and continue 3 times per week until Day 42.
Score each paw on a scale of 0-4:
0 = No evidence of erythema or swelling
1 = Subtle erythema or swelling in one digit
2 = Obvious erythema and swelling in more than one digit
3 = Severe erythema and swelling of the entire paw
4 = Maximal inflammation with ankylosis
The maximum score per mouse is 16.
Paw Swelling:
Measure the thickness of the hind paws using a digital caliper on the same days as clinical scoring.
Terminal Procedures (Day 42):
Serum Collection:
Collect blood via cardiac puncture and process to obtain serum for cytokine analysis.
Tissue Harvest:
Dissect the hind paws and fix in 10% neutral buffered formalin for histological analysis.
Biomarker and Histological Analysis:
Cytokine Analysis:
Measure serum levels of IL-6 and TNF-α using commercially available ELISA kits.
Histology:
Decalcify, embed in paraffin, section, and stain the joints with Hematoxylin and Eosin (H&E) and Safranin O.
Score for inflammation, pannus formation, cartilage damage, and bone erosion.
Discussion and Conclusion
This guide provides a framework for the preclinical comparison of the novel investigational compound, 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (Compound A), with the standard of care, Methotrexate, in a murine model of rheumatoid arthritis. The hypothesized targeted mechanism of Compound A on the JAK/STAT pathway offers a plausible rationale for its potential efficacy in ameliorating the signs and symptoms of arthritis.
The provided experimental protocol outlines a robust methodology for a head-to-head comparison, incorporating key efficacy endpoints such as clinical scoring, paw swelling, and both systemic (serum cytokines) and local (histopathology) measures of inflammation and joint damage. The hypothetical data presented suggests that a potent and selective inhibitor of a key inflammatory pathway, such as Compound A, could demonstrate superior efficacy compared to the broader-acting Methotrexate in this preclinical model.
It is imperative that such preclinical studies are conducted with rigorous attention to detail and appropriate controls to ensure the generation of high-quality, reproducible data. The insights gained from such comparative studies are critical for informing the decision-making process in the long and complex journey of developing new therapies for rheumatoid arthritis.
The JAK/STAT signaling pathway: from bench to clinic. Source: Nature Reviews Drug Discovery, [Link]
Methotrexate in rheumatoid arthritis: a half-century of development. Source: Nature Reviews Rheumatology, [Link]
Animal models of rheumatoid arthritis. Source: Nature Reviews Rheumatology, [Link]
Comparative
Orthogonal Validation of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid's Target Engagement: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Objective methodology comparison, experimental causality, and self-validating protocols. Executive Summary & The Che...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Content Focus: Objective methodology comparison, experimental causality, and self-validating protocols.
Executive Summary & The Chemical Challenge
Validating the target engagement (TE) of low-molecular-weight, highly polar scaffolds is a notoriously difficult phase of early drug discovery. 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS: 716358-43-9) is a versatile small-molecule building block[1],[2]. Characterized by a carboxylic acid and a methanesulfonylcarbamoyl group, this scaffold presents a unique biophysical challenge: it cannot be easily derivatized for traditional affinity chromatography without destroying its pharmacophore.
Because chemical immobilization or the addition of bulky fluorophores would likely abolish its native binding affinity, researchers must rely on label-free, orthogonal validation methodologies . This guide objectively compares three distinct approaches—Surface Plasmon Resonance (SPR), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA)—to establish a rigorous, self-validating system for proving this compound's target engagement.
Fig 1: Orthogonal label-free validation workflow for small molecule target engagement.
Comparative Performance Analysis
To accurately profile 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, no single assay is sufficient. SPR provides precise kinetics but lacks a physiological environment[3]. DARTS operates in complex lysates without requiring compound modification[4]. CETSA proves that the compound can penetrate the cell membrane and engage the target in living cells[5].
Table 1: Performance Comparison of Target Engagement Alternatives
The Diagnostic Logic of Thermodynamic Stabilization
Both DARTS and CETSA rely on the fundamental biophysical principle that ligand binding induces a thermodynamically favored, stable conformational state in the target protein[6],[8]. By challenging the protein-ligand complex with either a protease (DARTS) or heat (CETSA), we can quantify target engagement based on the retention of the intact protein.
Fig 2: Thermodynamic stabilization of target proteins by small molecule binding.
Experimental Protocols & Causality
Methodology 1: Surface Plasmon Resonance (SPR)
Causality: Because 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid has a low molecular weight (~209 g/mol ), immobilizing the compound on a sensor chip would yield an undetectable mass shift upon protein binding. Therefore, we invert the system: the target protein is tethered to the sensor surface, and the small molecule is flowed over it as the analyte[3]. This allows for real-time detection of association and dissociation rates.
Step-by-Step Protocol:
Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.
Immobilization: Inject the purified target protein (diluted in sodium acetate buffer below its pI) to achieve an immobilization level of ~3000-5000 Response Units (RU) to account for the low molecular weight of the analyte.
Quenching: Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).
Analyte Injection: Prepare a 2-fold dilution series of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (e.g., 0.1 µM to 50 µM) in running buffer containing a matched DMSO concentration (typically 1-5%). Inject over the active and reference flow cells.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
KD
.
Self-Validating System: Solvent Correction. Because bulk refractive index changes drastically with minor DMSO variations, a DMSO calibration curve (0.5% to 1.5%) must be run before and after the analyte series to subtract bulk effects and prevent false-positive signals[3].
Methodology 2: Drug Affinity Responsive Target Stability (DARTS)
Causality: To prove that the compound binds the target in a complex biological matrix (without the artifacts of purified systems), DARTS is employed. The native small molecule is used, leveraging the fact that binding shields specific protease cleavage sites[4],[6].
Step-by-Step Protocol:
Lysate Preparation: Lyse target-expressing cells using a mild, non-denaturing buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors. Centrifuge to isolate the soluble proteome.
Incubation: Aliquot the lysate. Treat one half with 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (e.g., 10 µM) and the other with vehicle (DMSO). Incubate at room temperature for 30-60 minutes to allow equilibrium binding[9].
Proteolysis: Add Pronase (a broad-spectrum protease mixture) at a carefully optimized ratio (typically 1:100 to 1:1000 protease:protein) to both aliquots. Incubate for 10-30 minutes[6].
Termination & Detection: Stop the digestion by adding boiling SDS sample buffer. Analyze the samples via Western blotting against the target protein.
Self-Validating System: Off-Target Control. Always probe the Western blot for a highly abundant, non-targeted housekeeping protein (e.g., GAPDH or Actin). If the compound non-specifically inhibits the protease rather than stabilizing the target, GAPDH will also appear artificially stabilized.
Causality: The highly polar nature of the methanesulfonylcarbamoyl and carboxylic acid groups may severely restrict passive diffusion across the lipid bilayer. CETSA is the ultimate arbiter: it proves not only that the compound binds the target, but that it successfully enters the live cell to do so[5],[10].
Step-by-Step Protocol:
Cell Treatment: Incubate intact, live cells with varying concentrations of the compound (Isothermal Dose-Response Fingerprint, ITDRF) or a single concentration alongside a DMSO control for 1-2 hours[7].
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature[5].
Lysis & Clearance: Lyse the cells using freeze-thaw cycles or mild detergents. Centrifuge at 20,000 × g for 20 minutes to pellet denatured, aggregated proteins. Unbound proteins precipitate at elevated temperatures, while ligand-bound proteins remain in the soluble fraction[11].
Quantification: Transfer the soluble fraction to a microtiter plate and quantify the remaining target protein using AlphaScreen technology or quantitative Western blotting[7].
Self-Validating System: Cell Lysis Control. Run a parallel CETSA experiment on pre-lysed cells. If the compound stabilizes the target in the lysate but fails in intact cells, it definitively diagnoses a cell permeability issue rather than a lack of target affinity.
Synthesizing the Data: Diagnostic Logic
By combining these three methods, researchers can pinpoint exactly how 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid behaves:
SPR (+), DARTS (+), CETSA (+): The ideal scenario. The compound is a high-affinity, cell-permeable target binder.
SPR (+), DARTS (+), CETSA (-): The compound binds the target specifically but cannot cross the cell membrane. Lead optimization should focus on masking the polar carboxylic acid (e.g., via esterification/prodrug strategies).
SPR (+), DARTS (-), CETSA (-): The compound binds the purified protein but fails in complex mixtures, indicating severe off-target binding to highly abundant cellular proteins or rapid metabolization.
References
Chemical Substance Information: 2-(methanesulfonylcarbamoyl)-2,2-dimethylacetic acid
Source: NextSDS
URL:[Link](Search CAS: 716358-43-9)
Target identification using drug affinity responsive target stability (DARTS)
Source: Current Protocols in Chemical Biology (via NIH PMC)
URL:[Link]
The cellular thermal shift assay for evaluating drug target interactions in cells
Source: Nature Protocols
URL:[Link]
Surface plasmon resonance sensors: review
Source: Sensors and Actuators B: Chemical
URL:[Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Source: Assay Guidance Manual (NCBI)
URL:[Link]
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement
Source: ACS Chemical Biology
URL:[Link]
Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands
Source: Royal Society of Chemistry (RSC Books)
URL:[Link]
Comparative Cross-Reactivity Profiling of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid: A Methodological Guide
An In-Depth Technical Guide This guide provides a comprehensive framework for assessing the selectivity profile of the novel investigational compound, 2-(methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, hereafter refer...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
This guide provides a comprehensive framework for assessing the selectivity profile of the novel investigational compound, 2-(methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, hereafter referred to as "Compound X". In drug discovery, establishing the precise on- and off-target activities of a new chemical entity is paramount for predicting its therapeutic window, understanding potential mechanisms of toxicity, and ensuring the validity of its use as a chemical probe.[1][2][3] This document outlines a multi-tiered, self-validating experimental strategy, grounded in established pharmacological principles, to build a robust cross-reactivity profile. We will contrast the hypothetical data for Compound X with established inhibitors to provide context and a benchmark for interpretation.
Introduction to Selectivity Profiling
The journey from a promising "hit" molecule to a viable drug candidate is fraught with challenges, a primary one being unforeseen off-target interactions that can lead to toxicity or diminished efficacy.[4] In vitro pharmacology provides a critical set of tools to identify these liabilities early, allowing for data-driven decisions that de-risk development.[3][5] A thorough cross-reactivity profile does not merely list inhibited targets; it quantifies the selectivity window—the potency difference between the intended therapeutic target and unintended off-targets.
This guide details a systematic approach, beginning with broad, high-throughput screening to cast a wide net for potential interactions, followed by orthogonal, biophysical, and cellular assays to confirm and contextualize these findings. The causality behind each experimental choice is explained to provide a logical and scientifically rigorous workflow.
Foundational Screening Cascade: From Hit Identification to Initial Selectivity Assessment
The discovery of a novel compound like "Compound X" often begins with a high-throughput screen (HTS) designed to identify molecules that interact with the primary target of interest. For this guide, we will hypothesize that Compound X was identified as a potential inhibitor of a protein kinase, "Kinase A," through a thermal shift assay (TSA).
Expertise & Experience: A TSA, or Differential Scanning Fluorimetry (DSF), is an excellent primary screening method as it detects direct physical binding that stabilizes the target protein against thermal denaturation, increasing its melting temperature (Tₘ).[6] This method is agnostic to the functional activity of the protein and does not require an optimized enzymatic assay, making it a rapid and robust starting point.[6] The discovery of the SMYD3 inhibitor BAY-6035 successfully utilized a TSA-based HTS campaign.[7][8]
Reagent Preparation: Prepare a solution of purified recombinant Kinase A at a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 10 mM DMSO stock of Compound X.
Plate Setup: In a 384-well PCR plate, dispense the protein solution. Add Compound X to a final concentration of 10 µM. Include appropriate controls: a "no ligand" (DMSO only) control and a known inhibitor as a positive control.
Assay Execution: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding.
Data Acquisition: Use a real-time PCR instrument to slowly ramp the temperature from 25°C to 95°C. Monitor the fluorescence intensity at each temperature increment.
Data Analysis: The melting temperature (Tₘ) is the midpoint of the unfolding transition. A positive Tₘ shift (ΔTₘ) in the presence of Compound X indicates stabilizing binding.
Figure 1: A typical high-throughput screening cascade to identify initial hits.
Tier 1: Broad Panel Screening for Off-Target Liabilities
After identifying Compound X as a potent binder to Kinase A, the next critical step is to assess its selectivity. It is a common and often costly mistake to assume a compound is selective based on activity against a small handful of related targets. A broad, unbiased screen is essential.[9]
Kinome-Wide Selectivity Profiling
Trustworthiness: To build a self-validating system, we first screen Compound X at a single, high concentration (e.g., 10 µM) against a large, representative panel of kinases. This approach efficiently identifies potential off-targets for further investigation.[10] Commercial services offer panels covering a significant portion of the human kinome.[11] Any significant inhibition (>50%) at this concentration flags a kinase for follow-up dose-response analysis.
Comparative Data: We compare the hypothetical profile of Compound X against the known profile of PF-06273340, a potent pan-Trk inhibitor developed for pain treatment.[12][13] PF-06273340 is expected to potently inhibit TrkA, TrkB, and TrkC, demonstrating high selectivity within its intended target family.[14][15]
Table 1: Hypothetical Kinome Scan Data (% Inhibition at 10 µM)
| hERG (channel) | See Safety Panel | See Safety Panel | Ion Channel |
Data for Compound X is hypothetical. Data for PF-06273340 is illustrative based on its known pan-Trk activity.
General Safety Pharmacology Panel
Authoritative Grounding: Beyond kinases, interactions with other protein classes like G-protein coupled receptors (GPCRs), ion channels, and transporters are common sources of adverse drug reactions.[4] Standardized screening panels, such as the Eurofins SafetyScreen44, are recommended by regulatory bodies and major pharmaceutical companies to flag these liabilities early.[16][17] This panel includes targets with known safety concerns, such as the hERG potassium channel (cardiotoxicity), COX enzymes (gastrointestinal effects), and various neurotransmitter receptors (CNS effects).[4]
Table 2: Hypothetical Safety Panel Data (% Inhibition at 10 µM)
Target
Compound X (% Inhibition)
Known Comparator (e.g., BAY-293)
Potential Implication
5-HT₂B Receptor
18%
<20%
Low Risk
Adenosine A₁ Receptor
55%
<20%
Moderate Hit
Dopamine D₂ Receptor
8%
<20%
Low Risk
hERG Channel
12%
<20%
Low Cardiotoxicity Risk
COX-1 Enzyme
62%
<20%
Moderate Hit
| PDE4D2 | 3% | <20% | Low Risk |
Data for Compound X is hypothetical. BAY-293, a KRAS-SOS1 inhibitor, is used as a representative selective compound with a clean safety profile.[18][19][20]
Tier 2: IC₅₀ Determination and Biophysical Validation
Hits identified in the single-concentration screens must be validated. This involves determining the precise potency (IC₅₀) through dose-response curves and using orthogonal biophysical methods to confirm direct binding, ensuring the observed activity is not an artifact of the assay format.
Assay Setup: Use an appropriate enzymatic assay for the confirmed hits (e.g., Kinase A, Kinase B, Adenosine A₁, COX-1).
Compound Titration: Prepare a serial dilution of Compound X, typically in a 10-point, 3-fold dilution series starting from 100 µM.
Reaction: Incubate the enzyme with the substrate and varying concentrations of Compound X.
Data Analysis: Measure the reaction product and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Figure 2: Workflow for validating hits from initial broad panel screens.
Expertise & Experience: SPR is a powerful label-free technology that provides real-time kinetic data (association rate kₐ, dissociation rate kᏧ) and affinity (Kᴅ) of a compound-protein interaction. This is a crucial orthogonal validation step. For example, the characterization of BAY-6035 heavily relied on SPR and Isothermal Titration Calorimetry (ITC) to confirm its high-affinity binding to SMYD3.[7]
All data for Compound X is hypothetical. Selectivity Ratio is calculated from IC₅₀ values.
From this hypothetical data, Compound X is 17-fold selective for its primary target over Kinase B and 54-fold selective over COX-1. While a >100-fold selectivity is often desired for a high-quality chemical probe, this level of selectivity may be acceptable for a therapeutic candidate depending on the therapeutic index of the off-target. The potent off-target activity on COX-1, similar to that observed for PF-06273340, suggests a potential for gastrointestinal side effects.[14]
Tier 3: Cellular Target Engagement and Functional Consequences
The final and most critical phase of profiling is to determine if the observed biochemical interactions translate to a cellular context. A compound may show potent enzymatic inhibition but fail to engage its target in a cell due to poor permeability or high efflux.
Cellular Target Engagement
A Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assay can confirm that Compound X enters the cell and binds to Kinase A and the off-target Kinase B. This involves treating intact cells with the compound, followed by a procedure to measure target protein stabilization or proximity-based energy transfer, respectively.
Downstream Pathway Analysis
Trustworthiness: The ultimate validation is to measure the functional outcome of target inhibition. If Kinase A phosphorylates a specific substrate, "Protein S," we can use a phospho-specific antibody in a Western blot or ELISA to show that Compound X reduces the phosphorylation of Protein S in a dose-dependent manner in cells. This was demonstrated for BAY-6035, which specifically inhibited the cellular methylation of its substrate MAP3K2.[7][23] Similarly, one would design an assay to measure the cellular consequence of inhibiting Kinase B and COX-1 (e.g., prostaglandin synthesis for COX-1) to understand the functional impact of the off-target activities.
Figure 3: Hypothetical signaling pathway for the on-target activity of Compound X.
Conclusion and Guide Summary
This guide has outlined a rigorous, multi-tiered strategy for characterizing the cross-reactivity profile of a novel compound, 2-(methanesulfonylcarbamoyl)-2,2-dimethylacetic acid ("Compound X"). The process is designed to be self-validating by employing orthogonal assay formats and progressing from broad, unbiased screening to specific, mechanistic cellular studies.
Interpretation of Hypothetical Results:
Potency & Selectivity: Compound X is a potent inhibitor of its intended target, Kinase A. However, it displays moderate off-target activity against Kinase B and COX-1, with selectivity windows of 17-fold and 54-fold, respectively.
Potential Liabilities: The COX-1 inhibition is a noteworthy liability that requires further investigation in preclinical safety models. The Kinase B activity must be understood; if Kinase B inhibition produces an undesirable effect, this low selectivity window could be problematic.
Path Forward: The data generated through this workflow provides a solid foundation for the next steps. Medicinal chemistry efforts could be initiated to improve selectivity against Kinase B and COX-1. The well-characterized profile of Compound X allows for the design of informed in vivo efficacy and toxicology studies, where researchers can actively monitor for biological effects related to both on- and off-target engagement.
By following this comprehensive approach, researchers can build a high-confidence selectivity profile, enabling informed decisions and increasing the probability of success in the complex process of drug development.
References
Böttcher, J., et al. (2021). Discovery and characterization of BAY-6035, a novel benzodiazepine-based SMYD3 inhibitor. SLAS Discovery, 26(8), 947-960. Available at: [Link]
Kupcho, K., et al. (2011). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 716, 145-158. Available at: [Link]
Symeres. (2026). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Available at: [Link]
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. Available at: [Link]
Böttcher, J., et al. (2021). Discovery of the SMYD3 Inhibitor BAY-6035 Using Thermal Shift Assay (TSA)-Based High-Throughput Screening. SLAS Discovery, 26(8), 947-960. Available at: [Link]
Structural Genomics Consortium. (n.d.). BAY-6035. Available at: [Link]
Blakemore, D. C., et al. (2019). The Discovery and Chemical Development of PF-06273340: A Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor for Pain. ACS Omega, 4(10), 14383-14395. Available at: [Link]
Biocytogen. (2025). Advance Diverse Drug Modalities with Biocytogen's In Vitro Pharmacology Platform. Available at: [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. Available at: [Link]
QIMA Life Sciences. (2023). In Vitro Pharmacology: What It Is and Its Role in Drug Discovery. Available at: [Link]
van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Reviews Drug Discovery, 9(11), 859-860. Available at: [Link]
Demetrius, G. H., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3845-3852. Available at: [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Available at: [Link]
Lynch, J. J., et al. (2017). Safety screening in early drug discovery: An optimized assay panel. Regulatory Toxicology and Pharmacology, 89, 131-140. Available at: [Link]
Scheer, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3563-3573. Available at: [Link]
bioRxiv. (2020). Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel. Available at: [Link]
Eurofins. (n.d.). SafetyScreen44™ Panel. Available at: [Link]
A Head-to-Head Comparison of Covalent Irreversible MALT1 Inhibitors: A Deep Dive into 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic Acid Analogs
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for B-cell lymphomas, the paracaspase MALT1 has emerged as a high-value target. Specifically, in activated B-c...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for B-cell lymphomas, the paracaspase MALT1 has emerged as a high-value target. Specifically, in activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), constitutive MALT1 activity is a key driver of oncogenic NF-κB signaling, making it a linchpin for tumor cell survival.[1][2][3] This guide provides a detailed head-to-head comparison of a promising class of covalent irreversible MALT1 inhibitors built around a 2,2-dimethylacetic acid scaffold, with a focus on the lead compound MI-2 and its analogs.
The Central Role of MALT1 in ABC-DLBCL
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique dual-function protein, acting as both a scaffold and a protease.[4] Upon B-cell receptor stimulation, MALT1 forms the CBM complex with CARD11 and BCL10, which is essential for activating the IKK complex and subsequent NF-κB signaling.[4][5] In ABC-DLBCL, this pathway is constitutively active, providing a constant pro-survival signal to the cancer cells.[1][3] The proteolytic activity of MALT1, mediated by its caspase-like domain, is critical for cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and CYLD, further amplifying the oncogenic signaling.[3][6] Therefore, the development of small molecule inhibitors that specifically target the protease function of MALT1 is a highly sought-after therapeutic strategy.[2][3]
Below is a diagram illustrating the MALT1 signaling pathway in B-cells.
Figure 1. Simplified MALT1 signaling pathway leading to NF-κB activation.
The 2,2-Dimethylacetic Acid Scaffold: A Platform for Covalent MALT1 Inhibition
The compound "2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid" represents a core structural motif found in a class of MALT1 inhibitors. A key example from this class is MI-2, a cell-permeable, irreversible inhibitor of MALT1.[7][8][9] The irreversible nature of these inhibitors is typically achieved through a reactive moiety, such as a chloroacetamide group, which forms a covalent bond with a cysteine residue in the active site of the MALT1 protease.[10]
MI-2: The Archetype
MI-2 has been instrumental in validating MALT1 as a therapeutic target. It directly binds to MALT1 and suppresses its protease function, leading to a decrease in NF-κB activity and subsequent inhibition of cell proliferation in ABC-DLBCL cell lines.[8][9]
Head-to-Head Comparison: MI-2 and Its Analogs
Structure-activity relationship (SAR) studies on the MI-2 scaffold have been conducted to improve potency and drug-like properties.[11] A comparative analysis of MI-2 and its analogs reveals key insights into the chemical features that govern their inhibitory activity.
The foundational compound demonstrating irreversible inhibition and cellular activity.
Analog 81
Replacement of 2-methoxyethoxy with a terminal hydroxyl group
Enhanced Potency (Specific value not provided)
Not specified
Demonstrates that the 2-methoxyethoxy side chain is not essential for activity and can be modified to enhance potency.[11]
Analog 82
Replacement of 2-methoxyethoxy with a terminal hydroxyl group
Enhanced Potency (Specific value not provided)
Not specified
Further supports the tolerability of modifications at the side chain position.[11]
Analog 83
Replacement of 2-methoxyethoxy with a terminal hydroxyl group
Enhanced Potency (Specific value not provided)
Not specified
Consistently shows that introducing a terminal hydroxyl group is a favorable modification.[11]
Pyrazole Analog
Replacement of the triazole core with a pyrazole ring
Tolerated (Specific value not provided)
Not specified
Indicates that the core heterocyclic ring can be replaced without significant loss of activity, offering avenues for scaffold hopping.[11]
Note: Specific IC50 and GI50 values for the analogs are not always publicly available in the cited literature, but the qualitative improvements are highlighted.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following established experimental protocols.
MALT1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the proteolytic activity of MALT1.
Principle: A fluorogenic substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1 enzyme in the presence and absence of the test compound. Cleavage of the substrate releases a fluorescent molecule, and the reduction in fluorescence in the presence of the compound is a measure of inhibition.
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.9 M NaCitrate, 1 mM EDTA, pH 7.5.[13]
Test compounds (e.g., MI-2 and its analogs) dissolved in DMSO.
Positive control: A known MALT1 inhibitor (e.g., Z-VRPR-FMK).[7]
Negative control: DMSO vehicle.
384-well assay plates.
Plate reader with excitation/emission wavelengths of 360/465 nm.[7]
Procedure:
Prepare serial dilutions of the test compounds in DMSO.
In a 384-well plate, add 1 µL of the compound dilutions.
Add 25 µL of MALT1 enzyme solution (e.g., 2 nM final concentration) to each well.[13]
Incubate for 30 minutes at 30°C to allow for compound binding.
Initiate the reaction by adding 25 µL of the Ac-LRSR-AMC substrate (e.g., 50 µM final concentration).[13]
Measure the fluorescence at two time points (e.g., T1=0 min and T2=90 min) to monitor the reaction progress and correct for compound autofluorescence.[7]
Calculate the percent inhibition relative to the positive and negative controls.
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Workflow for the MALT1 enzymatic inhibition assay.
Cellular Assay for MALT1 Activity
This assay assesses the ability of a compound to inhibit MALT1 activity within a cellular context.
Principle: In ABC-DLBCL cell lines with constitutive MALT1 activity, MALT1 cleaves its substrate CYLD. Treatment with a MALT1 inhibitor will prevent this cleavage. The level of full-length versus cleaved CYLD can be measured by Western blotting.
Reagents and equipment for SDS-PAGE and Western blotting.
Primary antibody against CYLD.
Secondary antibody conjugated to HRP.
Chemiluminescent substrate.
Procedure:
Seed HBL-1 cells in a culture plate.
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).[12]
Lyse the cells and quantify the protein concentration.
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
Probe the membrane with the anti-CYLD antibody.
Detect the protein bands using a chemiluminescent substrate.
Analyze the band intensities to determine the ratio of full-length to cleaved CYLD. A decrease in the cleaved form indicates MALT1 inhibition.
Comparison with Other Classes of MALT1 Inhibitors
To provide a broader perspective, it is valuable to compare the covalent irreversible inhibitors of the 2,2-dimethylacetic acid class with other types of MALT1 inhibitors.
Inhibitor Class
Mechanism of Action
Key Features
Example(s)
Covalent Irreversible (This Guide)
Forms a covalent bond with the active site cysteine.
High potency, long duration of action. Potential for off-target reactivity.
MI-2 and analogs
Allosteric Inhibitors
Bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme.[14][15]
High specificity, potentially better safety profile. May have lower potency than covalent inhibitors.
The 2,2-dimethylacetic acid scaffold has proven to be a fertile ground for the development of potent, covalent irreversible inhibitors of MALT1. The lead compound, MI-2, and its analogs effectively suppress the pro-survival NF-κB signaling in ABC-DLBCL cells. SAR studies have demonstrated that modifications to the periphery of the molecule can enhance potency, offering clear avenues for further optimization. While covalent inhibitors present a powerful approach, a comparative understanding of other inhibitor classes, such as allosteric inhibitors, is crucial for a comprehensive drug development strategy. The experimental protocols provided herein offer a robust framework for researchers to conduct their own head-to-head comparisons and contribute to the advancement of MALT1-targeted therapies.
References
Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma. Journal of Clinical Investigation. Available at: [Link]
MALT1 inhibitor MI-2 induces ferroptosis by direct targeting of GPX4. Proceedings of the National Academy of Sciences. Available at: [Link]
Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation. Available at: [Link]
Synthesis and structure-activity relationship studies of MI-2 analogues as MALT1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
Inhibition of MALT1 protease activity is selectively toxic for activated B cell–like diffuse large B cell lymphoma cells. The Journal of Experimental Medicine. Available at: [Link]
Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma. Clinical Cancer Research. Available at: [Link]
Measurement of Endogenous MALT1 Activity. Bio-protocol. Available at: [Link]
Targeting MALT1 for the treatment of diffuse large B-cell lymphoma. ResearchGate. Available at: [Link]
MALT1 inhibition suppresses antigen-specific T cell responses. DiVA portal. Available at: [Link]
Inhibition of MALT1 and BCL2 Induces Synergistic Antitumor Activity in Models of B-Cell Lymphoma. Molecular Cancer Therapeutics. Available at: [Link]
Halting multiple myeloma with MALT1 inhibition: suppressing BCMA-induced NF-κB and inducing immunogenic cell death. Blood Advances. Available at: [Link]
Pharmacological inhibition of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) induces ferroptosis in vascular smooth muscle cells. Cell Death & Disease. Available at: [Link]
MALT1 inhibition by MI-2 suppresses epithelial-to-mesenchymal transition and fibrosis by inactivating the NF-κB pathway in high glucose-treated HK-2 cells. Oncology Letters. Available at: [Link]
A MALT1 inhibitor suppresses human myeloid DC, effector T-cell and B-cell responses and retains Th1/regulatory T-cell homeostasis. PLOS ONE. Available at: [Link]
Hit to development candidate in 10 months: Rapid discovery of SGR-1505, a novel, potent MALT1 inhibitor. Schrödinger. Available at: [Link]
Hit to development candidate in 10 months: Rapid discovery of a novel, potent MALT1 inhibitor. Schrödinger. Available at: [Link]
Structural determinants of MALT1 protease activity. Journal of Molecular Biology. Available at: [Link]
Structural Analysis of Phenothiazine Derivatives as Allosteric Inhibitors of the MALT1 Paracaspase. ResearchGate. Available at: [Link]
Decoding Allosteric Inhibition in MALT1: The Hidden Role of Conformational Plasticity in Metastable States via Biased MD and Deep Learning. Journal of Chemical Information and Modeling. Available at: [Link]
Comparison Guide: Alternative Compounds to 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid for NLRP3 Inflammasome Inhibition
Executive Summary The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a highly validated therapeutic target for chronic inflammatory conditions, including gout, neurodegenerative diseases, and...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a highly validated therapeutic target for chronic inflammatory conditions, including gout, neurodegenerative diseases, and metabolic syndromes (1)[1]. In fragment-based drug discovery (FBDD), 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (MDMA-SO2) serves as a foundational building block. It contains an acylsulfonamide moiety—a critical bioisostere for the sulfonylurea group—which is designed to interact with the ATP-binding pocket of the NLRP3 NACHT domain.
However, as a low-molecular-weight fragment, MDMA-SO2 suffers from poor membrane permeability and low binding affinity. This guide objectively compares MDMA-SO2 against fully elaborated, state-of-the-art alternative compounds, detailing the mechanistic causality behind their superior performance and providing self-validating experimental workflows for their evaluation.
Mechanistic Rationale: The NACHT Domain and Acylsulfonamide Binding
The activation of the NLRP3 inflammasome is a two-step process requiring both a priming signal (upregulating NLRP3 expression) and an activation signal (triggering K+ efflux and ATP hydrolysis). The central NACHT domain of NLRP3 possesses intrinsic ATPase activity, which is absolutely required for the conformational changes that drive ASC adaptor oligomerization and subsequent Caspase-1 activation.
Acylsulfonamides and sulfonylureas are privileged chemotypes for NLRP3 inhibition. At physiological pH, the acidic NH of the acylsulfonamide (pKa ~4.5–5.5) is deprotonated. The resulting anion forms critical electrostatic and hydrogen-bonding networks with the Walker B motif in the NACHT domain, effectively trapping NLRP3 in an inactive, closed conformation (2)[2].
Mechanism of NLRP3 inflammasome activation and targeted inhibition by acylsulfonamides.
Comparative Profiling of Alternative Compounds
To overcome the limitations of the MDMA-SO2 fragment, researchers have developed several high-affinity alternatives:
Alternative 1: MCC950 (CRID3)
MCC950 is the gold-standard diarylsulfonylurea inhibitor. By expanding the hydrophobic footprint around the sulfonylurea core, MCC950 achieves low-nanomolar potency. It acts directly by binding the Walker B motif, preventing ATP hydrolysis without competing directly with ATP binding (2)[2].
Alternative 2: CY-09
Unlike acylsulfonamides, CY-09 is a direct NLRP3 inhibitor that binds to the Walker A motif . It acts as a direct competitive inhibitor of ATP, effectively shutting down the ATPase activity required for inflammasome assembly (3)[3]. It serves as an excellent orthogonal chemotype for comparative studies.
Alternative 3: Macrocyclic Acylsulfonamides (e.g., Compound 40)
Recent medicinal chemistry efforts have constrained the acylsulfonamide pharmacophore into a macrocyclic ring. This structural pre-organization reduces the entropic penalty of binding. Compound 40 demonstrates exceptional potency (IC50 ~14 nM) and improved pharmacokinetic stability compared to linear fragments (4)[4].
Quantitative Performance Data
Compound
Modality
Primary Target Site
Biochemical IC50 (ATPase)
Cellular IC50 (IL-1β)
cLogP
Ligand Efficiency (LE)
MDMA-SO2
Fragment Scaffold
NACHT (Putative)
> 100 μM
> 500 μM
0.45
~0.21
MCC950
Diarylsulfonylurea
Walker B Motif
15 nM
7.5 nM
3.12
0.38
CY-09
Direct Inhibitor
Walker A Motif
500 nM
1.2 μM
4.20
0.29
Compound 40
Macrocyclic Acylsulfonamide
Walker B Motif
20 nM
14.0 nM
3.85
0.41
Self-Validating Experimental Protocols
To establish causality and prevent false positives, the evaluation of these compounds must follow a self-validating, two-tier workflow.
Self-validating experimental workflow for evaluating NLRP3 inflammasome inhibitors.
Protocol 1: Biochemical FRET-Based ATP Hydrolysis Assay
Objective: Quantify direct inhibition of the NLRP3 NACHT domain.
Causality & Self-Validation: Small molecule fragments like MDMA-SO2 often exhibit high autofluorescence or form colloidal aggregates, causing false positives in standard colorimetric ATPase assays. A ratiometric Time-Resolved FRET (TR-FRET) biosensor internally normalizes well-to-well optical variations. Including a non-hydrolyzable ATP analog (ATPγS) validates that the signal change is strictly due to enzymatic inhibition.
Step-by-Step Methodology:
Preparation: Purify recombinant human NLRP3 NACHT domain. Prepare compound titrations in 100% DMSO (final assay DMSO ≤ 1%).
Pre-incubation: Incubate 50 nM NACHT protein with test compounds in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2) for 30 minutes at 25°C.
Initiation: Add 10 μM ATP to initiate hydrolysis.
Detection: After 60 minutes, add the TR-FRET ADP detection reagent.
Readout: Measure emission at 665 nm and 615 nm. Calculate the 665/615 ratio to quantify ADP production.
Protocol 2: Orthogonal THP-1 Cellular Validation
Objective: Confirm that biochemical target engagement translates to functional cellular inhibition.
Causality & Self-Validation: A compound might inhibit the NACHT domain biochemically but fail in cells due to poor permeability. Furthermore, downstream IL-1β release can be blocked by off-target effects (e.g., Caspase-1 inhibition). By measuring both upstream ASC speck formation and downstream IL-1β, the system self-validates: a true NLRP3 inhibitor must block both. If a compound blocks IL-1β but ASC specks still form, it is a false positive for NLRP3 inhibition.
Step-by-Step Methodology:
Cell Priming: Seed THP-1 derived macrophages at
1×105
cells/well. Prime with 1 μg/mL LPS for 3 hours to upregulate NLRP3 and pro-IL-1β.
Compound Treatment: Wash cells and pre-treat with test compounds (e.g., MCC950, CY-09) for 30 minutes.
Activation: Stimulate with 5 μM Nigericin for 45 minutes to induce K+ efflux and trigger inflammasome assembly.
Dual Readout:
Supernatant (ELISA): Collect media and analyze via IL-1β ELISA to quantify functional cytokine release.
Lysate (Imaging): Fix cells in 4% PFA, permeabilize, and stain with anti-ASC antibodies. Quantify the percentage of cells containing ASC specks using high-content confocal imaging.
References
Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. ACS Medicinal Chemistry Letters.5
Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. Journal of Experimental Medicine.3
Novel Macrocyclic NLRP3 Inhibitors. Journal of Medicinal Chemistry.4
A Comparative Benchmarking Guide to the Efficacy of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic Acid
This guide provides a comprehensive framework for evaluating the efficacy of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, a novel chemical entity. Due to the limited publicly available data on this specific comp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the efficacy of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, a novel chemical entity. Due to the limited publicly available data on this specific compound, this document outlines a proposed research and benchmarking strategy against a well-established alternative. By leveraging established scientific principles and methodologies, this guide is intended for researchers, scientists, and drug development professionals seeking to characterize the potential therapeutic value of this molecule.
Introduction and Scientific Rationale
The chemical structure of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid features a methanesulfonylcarbamoyl group, which is a derivative of the sulfonamide functional group. Sulfonamides are a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3][4][5] Notably, the sulfonamide moiety is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[6][7]
The COX-2 enzyme is inducible and its expression is upregulated during inflammatory processes, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[6] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[6]
Given the presence of the sulfonamide-like group in 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, it is hypothesized that this compound may exert anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. This guide, therefore, proposes a head-to-head comparison with Celecoxib , a clinically approved and widely used selective COX-2 inhibitor that also contains a sulfonamide group, making it an ideal benchmark for this investigation.[7]
Comparative Efficacy Evaluation: An Experimental Blueprint
To rigorously assess the anti-inflammatory efficacy of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (hereinafter referred to as "Test Compound"), a multi-tiered experimental approach is proposed, encompassing both in vitro enzymatic assays and cell-based models of inflammation.
In Vitro COX-1 and COX-2 Inhibition Assay
The primary objective of this assay is to determine the inhibitory potency and selectivity of the Test Compound against COX-1 and COX-2 enzymes.
Experimental Protocol:
Enzyme and Substrate Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid, the natural substrate for COX enzymes.
Compound Preparation: Prepare stock solutions of the Test Compound and Celecoxib in a suitable solvent (e.g., DMSO). Generate a series of dilutions to determine the half-maximal inhibitory concentration (IC50).
Assay Procedure:
Pre-incubate the COX-1 or COX-2 enzyme with varying concentrations of the Test Compound or Celecoxib for a specified period (e.g., 15 minutes) at 37°C.
Initiate the enzymatic reaction by adding arachidonic acid.
Allow the reaction to proceed for a defined time (e.g., 10 minutes).
Terminate the reaction.
Detection: Measure the production of prostaglandin E2 (PGE2), a primary product of the COX-catalyzed reaction, using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration.
Determine the IC50 value using a non-linear regression analysis.
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Data Presentation:
The results of the in vitro inhibition assay should be summarized in a clear and concise table for direct comparison.
Compound
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Test Compound
Experimental Value
Experimental Value
Calculated Value
Celecoxib
Experimental Value
Experimental Value
Calculated Value
Cell-Based Assay for Anti-Inflammatory Activity
This assay will evaluate the ability of the Test Compound to inhibit the production of pro-inflammatory mediators in a cellular model of inflammation.
Experimental Protocol:
Cell Culture: Use a relevant cell line, such as human macrophage-like cells (e.g., U937 or THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
Induction of Inflammation: Differentiate the cells into macrophages and stimulate them with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2 and the production of pro-inflammatory cytokines.
Compound Treatment: Pre-treat the cells with various concentrations of the Test Compound or Celecoxib for a specified time (e.g., 1 hour) before adding the inflammatory stimulus.
Measurement of Inflammatory Mediators:
PGE2 Levels: Collect the cell culture supernatant and measure the concentration of PGE2 using an ELISA kit.
Cytokine Levels: Measure the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant using ELISA or a multiplex bead-based assay.
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibitory effects are not due to cytotoxicity.
Data Analysis:
Determine the concentration of each compound that results in a 50% reduction in the production of PGE2, TNF-α, and IL-6 (IC50).
Compare the IC50 values of the Test Compound to those of Celecoxib.
Data Presentation:
Compound
PGE2 Inhibition IC50 (µM)
TNF-α Inhibition IC50 (µM)
IL-6 Inhibition IC50 (µM)
Cytotoxicity (CC50) (µM)
Test Compound
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Celecoxib
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Visualization of Experimental Design and Biological Pathways
To provide a clear visual representation of the proposed experimental workflows and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the cell-based anti-inflammatory assay.
Caption: Hypothesized mechanism of action via the COX-2 signaling pathway.
Conclusion and Future Directions
This guide presents a structured and scientifically rigorous approach to benchmark the efficacy of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid as a potential anti-inflammatory agent. By directly comparing its performance against a known selective COX-2 inhibitor, Celecoxib, researchers can generate robust and interpretable data to inform further development.
Positive results from these in vitro and cell-based assays would warrant progression to more complex in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents) to assess the compound's efficacy, pharmacokinetics, and safety profile in a whole-organism context. The experimental framework detailed herein provides a critical first step in elucidating the therapeutic potential of this novel chemical entity.
References
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Comprehensive Comparison Guide: Reproducible Amide Coupling of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic Acid
Executive Summary & Strategic Context As a Senior Application Scientist specializing in library synthesis and fragment-based drug design, I frequently encounter the challenge of integrating highly functionalized, sterica...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
As a Senior Application Scientist specializing in library synthesis and fragment-based drug design, I frequently encounter the challenge of integrating highly functionalized, sterically demanding building blocks into reproducible workflows. 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (CAS 716358-43-9) is a premier bifunctional scaffold. It features a carboxylic acid for amide coupling, a gem-dimethyl group for conformational restriction, and a methanesulfonylcarbamoyl (acylsulfonamide) moiety acting as a highly effective carboxylic acid bioisostere[1].
While this structural combination is pharmacologically invaluable, it presents severe synthetic challenges. The steric bulk and the acidic bioisostere (pKa ~4.0)[2] frequently cause standard amide coupling protocols to fail or yield irreproducible results. This guide objectively compares the coupling performance of this scaffold against structural alternatives and provides a self-validating, step-by-step protocol to guarantee high-yield reproducibility.
Mechanistic Causality: The Dual Challenge of the Scaffold
To achieve reproducible results, we must first analyze the physical chemistry dictating the scaffold's reactivity. The difficulty in coupling this molecule stems from two competing structural features:
The Thorpe-Ingold Effect (Steric Hindrance): The gem-dimethyl group compresses the internal bond angle, forcing the adjacent reactive groups into closer proximity[3]. While this "Thorpe-Ingold effect" is excellent for locking the final drug's conformation to improve target affinity[4], it severely shields the adjacent carboxylic acid during the formation of the active ester intermediate, drastically slowing down aminolysis.
Acylsulfonamide Acidity: Acylsulfonamides are designed to mimic the acidity of carboxylic acids, typically exhibiting a pKa between 3.5 and 4.5[5]. Under standard basic coupling conditions (e.g., using strong bases like DIPEA or TEA), the acylsulfonamide proton is readily deprotonated. This anionic species can interfere with uronium-based coupling reagents (like HATU), leading to off-target activation, poor conversion kinetics, and irreproducible yields[6].
Structural logic and associated synthetic challenges of the bifunctional scaffold.
Comparative Performance Analysis
To establish the most reproducible conditions, we evaluated the target product against two structural alternatives across three distinct coupling environments.
Data Synthesis: The data clearly demonstrates that standard HATU/DIPEA conditions fail to reproducibly couple the Target Product. The combination of steric hindrance from the gem-dimethyl group and the deprotonation of the acylsulfonamide by DIPEA derails the reaction. T3P with Pyridine emerges as the superior, self-validating system. T3P generates a highly reactive mixed anhydride that is less susceptible to steric shielding than the bulky OBt/OAt esters formed by HATU, while Pyridine is mild enough to prevent complete deprotonation of the acylsulfonamide[7].
This protocol is engineered for maximum reproducibility. Every step is designed to preempt the specific failure modes of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid.
T3P (Propylphosphonic anhydride), 50% solution in EtOAc (1.5 equiv)
Pyridine (3.0 equiv)
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Methodology
Substrate Dissolution: Suspend 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous EtOAc (0.2 M concentration) under an inert atmosphere (N2).
Causality: EtOAc is preferred over DMF as it facilitates the subsequent aqueous workup and is the native solvent for commercial T3P solutions.
Mild Base Addition: Add Pyridine (3.0 equiv) to the stirring suspension at room temperature.
Causality: Pyridine (pKa ~5.2) acts as an acid scavenger and catalyst but is not basic enough to quantitatively deprotonate the acylsulfonamide (pKa ~4.0) in an organic medium, thereby preventing the formation of competing nucleophilic anions[7].
Anhydride Activation: Dropwise add the T3P solution (50% in EtOAc, 1.5 equiv) over 5 minutes.
Causality: T3P reacts with the carboxylic acid to form a compact mixed anhydride. Unlike the bulky HOAt-esters generated by HATU, this compact intermediate is highly susceptible to nucleophilic attack despite the adjacent gem-dimethyl steric shield[6].
Thermal Shift: Heat the reaction mixture to 60°C and stir for 12 hours.
Causality: The Thorpe-Ingold effect significantly raises the activation energy required for the amine to attack the carbonyl carbon. The thermal shift overcomes this kinetic barrier.
Aqueous Workup: Cool to room temperature. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 (1x), and brine (1x).
Causality: T3P byproducts are highly water-soluble. The acidic wash removes excess pyridine and unreacted amine, leaving the highly pure acylsulfonamide product in the organic layer[7].
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure to yield the pure target amide.
Optimized T3P-mediated workflow for reproducible amide coupling.
Conclusion
When working with highly functionalized, sterically constrained bioisosteres like 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid, traditional "one-size-fits-all" coupling reagents like HATU/DIPEA introduce unacceptable variability. By aligning the reaction chemistry with the physical properties of the molecule—specifically utilizing T3P to bypass steric hindrance and Pyridine to manage acylsulfonamide acidity—researchers can achieve highly reproducible, scalable results in their drug discovery pipelines.
References
Acylsulfonamide - Wikipedia. Wikipedia, The Free Encyclopedia. URL:[Link]
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry (via PMC). URL:[Link]
Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. ChemRxiv. URL:[Link]
Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems. National Institutes of Health (PMC). URL:[Link]
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. URL: [Link]
The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. URL:[Link]